Product packaging for 4-Iodo-1-isopropyl-1H-pyrazole(Cat. No.:CAS No. 313350-82-2)

4-Iodo-1-isopropyl-1H-pyrazole

Cat. No.: B1592418
CAS No.: 313350-82-2
M. Wt: 236.05 g/mol
InChI Key: CFXNVDUEBJYAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-1-isopropyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9IN2 and its molecular weight is 236.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IN2 B1592418 4-Iodo-1-isopropyl-1H-pyrazole CAS No. 313350-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXNVDUEBJYAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620574
Record name 4-Iodo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313350-82-2
Record name 4-Iodo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1-(propan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Iodo-1-isopropyl-1H-pyrazole CAS number 313350-82-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazole (CAS 313350-82-2): Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the strategic importance of the pyrazole scaffold in pharmaceuticals, with a particular focus on its role in the development of protein kinase inhibitors. We present a detailed, validated protocol for the synthesis and purification of this compound, explaining the chemical principles behind each step. Furthermore, this guide details its critical applications as a versatile intermediate in carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling, which are fundamental to modern drug discovery. The content is structured to provide both theoretical understanding and practical, actionable methodologies for laboratory application.

The Strategic Value of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is classified as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a robust foundation for the development of novel therapeutic agents. The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5]

A significant area where the pyrazole scaffold has proven indispensable is in the design of Protein Kinase Inhibitors (PKIs).[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][6] The pyrazole core serves as an effective bioisostere and a versatile framework for constructing molecules that can selectively bind to the ATP-binding pocket of specific kinases.[1] As of recent counts, eight FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

Within this context, This compound emerges as a strategically important synthetic intermediate. Its value lies in the combination of the stable, biologically active pyrazole core and the synthetically versatile carbon-iodine bond at the C4 position. This iodo-group serves as a reactive "handle" for introducing molecular diversity through well-established cross-coupling reactions, enabling the systematic exploration of a drug candidate's structure-activity relationship (SAR).[7][8]

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties is essential for the effective use, storage, and characterization of any chemical intermediate.

PropertyValueSource
CAS Number 313350-82-2[9][10]
Molecular Formula C₆H₉IN₂[9][10]
Molecular Weight 236.05 g/mol [9][10]
Appearance Solid (Typical)[9]
SMILES CC(C)N1C=C(I)C=N1[9]
InChI Key CFXNVDUEBJYAAZ-UHFFFAOYSA-N[9]
Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous confirmation of the key structural features. The isopropyl group will present as a characteristic septet (for the single -CH proton) and a doublet (for the six equivalent -CH₃ protons). The two protons on the pyrazole ring (at C3 and C5) will appear as distinct singlets.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the three unique carbons of the pyrazole ring. The carbon bearing the iodine atom (C4) will be shifted significantly due to the heavy atom effect. Signals corresponding to the isopropyl group carbons will also be present.

  • Mass Spectrometry (MS) : MS analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to 236.05.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C3-H ~7.5 - 7.8Singlet1HPyrazole Ring
C5-H ~7.8 - 8.1Singlet1HPyrazole Ring
N-CH(CH₃)₂ ~4.4 - 4.6Septet1HIsopropyl CH
N-CH(CH₃)₂ ~1.4 - 1.5Doublet6HIsopropyl CH₃

Note: Predicted shifts are based on analysis of similar structures and general principles; actual values may vary depending on the solvent and instrument used.[11]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is efficiently achieved via a two-step sequence starting from the parent 1H-pyrazole. This strategy involves an initial electrophilic iodination at the electron-rich C4 position, followed by a standard N-alkylation.

Synthetic Workflow Diagram

Synthesis_Workflow pyrazole 1H-Pyrazole reagent1 Iodine (I₂) Hydrogen Peroxide (H₂O₂) Water pyrazole->reagent1 iodopyrazole 4-Iodo-1H-pyrazole reagent2 2-Iodopropane Base (e.g., K₂CO₃) Solvent (e.g., DMF) iodopyrazole->reagent2 final_product This compound (CAS 313350-82-2) reagent1->iodopyrazole Step 1: Iodination reagent2->final_product Step 2: N-Alkylation

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-1H-pyrazole

This procedure utilizes an environmentally benign iodination method with hydrogen peroxide as the oxidant.[7] The reaction proceeds via the in-situ generation of an electrophilic iodine species that attacks the C4 position of the pyrazole ring, which is the most nucleophilic site.

  • Reaction Setup: To a stirred suspension of 1H-pyrazole (1.0 eq) in water, add elemental iodine (0.5 eq).

  • Iodination: Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature. The reaction is exothermic and should be controlled.

  • Monitoring: Stir the reaction at room temperature, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the dark color disappears.

  • Isolation: The product, 4-Iodo-1H-pyrazole, often precipitates from the aqueous solution. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This step is a nucleophilic substitution where the deprotonated pyrazole nitrogen attacks the alkyl halide.

  • Reaction Setup: Dissolve the dried 4-Iodo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base deprotonates the pyrrole-like nitrogen (N1), generating the pyrazolate anion.

  • Alkylation: Add 2-iodopropane (1.2 eq) to the mixture. Heat the reaction to 60-70 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a solid.[7]

Core Applications in Drug Development

The primary utility of this compound is as a versatile building block for constructing more complex molecular architectures, a critical task in lead optimization.[8]

The C-I Bond: A Gateway to Molecular Diversity

The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7][8] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. By coupling this compound with a diverse range of boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig), chemists can rapidly generate large libraries of novel compounds. This capability is invaluable for exploring the structure-activity relationships required to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.

Workflow: From Building Block to Potential Kinase Inhibitor

The following diagram illustrates a generalized Suzuki-Miyaura coupling, a cornerstone reaction in medicinal chemistry, to create a bi-aryl pyrazole derivative—a common motif in kinase inhibitors.

Suzuki_Coupling start_mol This compound start_mol->sub_node boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->sub_node final_mol 4-Aryl-1-isopropyl-1H-pyrazole (Potential Kinase Inhibitor Scaffold) catalyst Pd Catalyst Base catalyst->final_mol Suzuki-Miyaura Coupling sub_node->catalyst

Caption: Suzuki coupling using the title compound to generate diverse scaffolds.

Protocol: Synthesis of a Boronic Ester Intermediate

For many applications, converting the iodo-pyrazole into its corresponding boronic acid pinacol ester is a strategic first step. This creates a more stable, easily handled intermediate that is ready for subsequent Suzuki couplings.[12]

  • Grignard Formation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -15 °C.

  • Halogen-Metal Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.05 eq) to perform a halogen-metal exchange, generating the pyrazole Grignard reagent in situ.

  • Borylation: To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.1 eq) dropwise, maintaining the low temperature.

  • Quenching and Isolation: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and purify by chromatography or crystallization to yield 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[12]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its robust pyrazole core provides a biologically relevant starting point, while the strategically placed iodo group offers a gateway to immense chemical diversity. The synthetic protocols outlined in this guide are reliable and scalable, providing researchers with the practical means to leverage this compound's full potential. As research into targeted therapies continues to expand, particularly in oncology and immunology, the demand for versatile and well-characterized building blocks like this compound will undoubtedly grow, solidifying its role in the development of next-generation medicines.

References

A Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-isopropyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. We begin by establishing its core molecular properties, centered on a precise molecular weight of 236.05 g/mol , and proceed to elucidate its strategic importance in drug discovery.[1][2] The true value of this compound lies in the synthetic versatility endowed by the iodine atom at the 4-position of the pyrazole ring, which serves as a highly efficient reactive handle for palladium-catalyzed cross-coupling reactions.[3] This guide details a representative synthetic protocol, methods for analytical characterization, and critical safety information. Designed for researchers, chemists, and drug development professionals, this document offers both foundational knowledge and practical insights into the application of this compound for the synthesis of complex, high-value molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4]

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrazole derivative whose utility is intrinsically linked to its specific chemical structure. The presence of the isopropyl group at the N1 position provides steric bulk and modulates solubility, while the iodo group at the C4 position is the primary site of reactivity for synthetic diversification.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and stoichiometric calculations.

PropertyValueSource(s)
Molecular Weight 236.05 g/mol [1][2]
Molecular Formula C₆H₉IN₂[1][2]
CAS Number 313350-82-2[1][2]
Appearance Solid[2]
Canonical SMILES CC(C)N1C=C(C=N1)I[2]
InChI Key CFXNVDUEBJYAAZ-UHFFFAOYSA-N[2]

Strategic Importance in Medicinal Chemistry

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for its favorable pharmacological properties and metabolic stability.[5][6][7] The strategic value of this compound extends beyond the core scaffold; its true power lies in the C4-Iodo substitution.

The Iodo Group as a Versatile Synthetic Handle

The iodine atom at the C4 position serves as an exceptionally effective leaving group and reactive site for palladium-catalyzed cross-coupling reactions.[3] This allows for the late-stage functionalization of the pyrazole core, a critical advantage in lead optimization where rapid generation of analogues is necessary.[3] Reactions such as the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) enable the efficient formation of new carbon-carbon bonds, transforming the simple building block into complex molecular architectures.[3][8]

G start This compound (Key Building Block) suzuki Suzuki Coupling (+ R-B(OH)₂) [Pd Catalyst] start->suzuki Introduce Aryl Groups sonogashira Sonogashira Coupling (+ R-C≡CH) [Pd/Cu Catalyst] start->sonogashira Introduce Alkynyl Groups aryl_product 4-Aryl/Heteroaryl Pyrazoles suzuki->aryl_product alkynyl_product 4-Alkynyl Pyrazoles sonogashira->alkynyl_product end_product Complex Drug Candidates (e.g., Kinase Inhibitors) aryl_product->end_product Further Modification alkynyl_product->end_product Further Modification G start Starting Materials (1-isopropyl-1H-pyrazole, I₂, CAN in MeCN) reaction Reaction (Heating & Stirring) start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (DCM, Na₂S₂O₃, Brine) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Product (this compound) purification->product

References

4-Iodo-1-isopropyl-1H-pyrazole spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Iodo-1-isopropyl-1H-pyrazole

Introduction

This compound is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure, featuring a pyrazole core substituted with an isopropyl group at the N1 position and an iodine atom at the C4 position, provides a versatile scaffold for creating complex molecular architectures. The iodine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of diverse compound libraries for biological screening.[1] The molecular formula of the compound is C₆H₉IN₂ and its CAS number is 313350-82-2.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting. The interpretation of this data is grounded in fundamental principles and supported by comparative data from related pyrazole derivatives.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Data

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The electronic environment of the pyrazole ring is influenced by the electron-donating isopropyl group at N1 and the electron-withdrawing, electronegative iodine atom at C4. This results in a characteristic pattern of signals. For instance, in related 1-aryl-3-CF₃-4-iodopyrazoles, the C5-H proton appears as a distinct singlet in the aromatic region.[4]

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5 (Pyrazole Ring)~7.5 - 7.8Singlet (s)1HN/A
H-3 (Pyrazole Ring)~7.4 - 7.6Singlet (s)1HN/A
CH (Isopropyl)~4.4 - 4.6Septet (sept)1H~6.6
CH₃ (Isopropyl)~1.4 - 1.5Doublet (d)6H~6.6

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring appear as sharp singlets, as they are not coupled to each other or any adjacent protons. Their chemical shifts in the downfield region (7.4-7.8 ppm) are characteristic of aromatic protons. The precise positions are influenced by the opposing electronic effects of the N-isopropyl group and the C4-iodo substituent.

  • Isopropyl Protons: The isopropyl group gives rise to a classic septet-doublet pattern. The single methine (CH) proton is split into a septet by the six equivalent protons of the two methyl groups. Conversely, the six methyl (CH₃) protons are split into a doublet by the single methine proton. The integration values of 1H and 6H, respectively, confirm this assignment. The coupling constant (J) for both multiplets will be identical, a key feature of this spin system.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The presence of the heavy iodine atom has a profound effect on the chemical shift of the carbon to which it is attached (C-4). Studies on substituted pyrazoles have shown that substituents significantly influence the chemical shifts of the ring carbons.[5][6][7]

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-5 (Pyrazole Ring)~138 - 142
C-3 (Pyrazole Ring)~128 - 132
C-4 (Pyrazole Ring)~58 - 62
CH (Isopropyl)~50 - 54
CH₃ (Isopropyl)~22 - 24

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Pyrazole Carbons: Five distinct signals are expected. The most notable is the C-4 signal, which is shifted significantly upfield to ~58-62 ppm. This is due to the "heavy atom effect" of iodine, a phenomenon where the large electron cloud of the halogen shields the attached carbon nucleus, causing it to resonate at a lower frequency than would be expected based on electronegativity alone.

  • C-3 and C-5: These carbons appear in the typical aromatic region for pyrazoles. Their exact shifts are modulated by the N-isopropyl substituent.

  • Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group appear in the aliphatic region of the spectrum, consistent with their sp³ hybridization.

G cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID interp Spectral Interpretation (Structure Confirmation) proc->interp Generate Spectrum

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3150C-H StretchPyrazole Ring (Aromatic)
2850 - 3000C-H StretchIsopropyl Group (Aliphatic)
~1520C=N StretchPyrazole Ring
~1470C=C StretchPyrazole Ring
1350 - 1400C-H BendIsopropyl Group
1100 - 1200C-N StretchPyrazole Ring/Isopropyl

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum confirms the core structural features of the molecule. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a key diagnostic feature distinguishing the pyrazole ring from the isopropyl substituent.[8] The characteristic ring stretching vibrations for C=N and C=C are found in the fingerprint region and confirm the presence of the pyrazole heterocycle.[9][10] The C-I stretch is expected at low wavenumbers (<600 cm⁻¹) and is often difficult to observe with standard mid-IR spectrometers.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Molecular Ion and Fragmentation

  • Molecular Ion (M⁺): The molecular weight of this compound is 236.05 g/mol .[2][3] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 236. Since iodine's most abundant isotope is ¹²⁷I, there will not be a significant M+2 peak as seen with chlorine or bromine.[11]

  • Fragmentation Pattern: The fragmentation of pyrazoles often involves the loss of stable neutral molecules like HCN.[12][13] The isopropyl group provides a site for characteristic aliphatic fragmentation.

Table 4: Predicted Mass Spectrometry Fragments

m/zProposed FragmentLoss
236[C₆H₉IN₂]⁺Molecular Ion (M⁺)
221[C₅H₆IN₂]⁺Loss of CH₃• (M-15)
194[C₃H₃IN₂]⁺Loss of C₃H₆ (propene)
127[I]⁺Iodine cation
109[C₃H₂N₂]⁺Loss of I• and C₃H₇•
43[C₃H₇]⁺Isopropyl cation

digraph "Fragmentation_Pathway" {
graph [fontname="sans-serif", fontsize=10];
node [fontname="sans-serif", fontsize=10, shape=box, style=rounded];
edge [fontname="sans-serif", fontsize=10];

M [label="[C₆H₉IN₂]⁺˙\nm/z = 236"];
M_minus_15 [label="[C₅H₆IN₂]⁺\nm/z = 221"];
M_minus_42 [label="[C₃H₃IN₂]⁺˙\nm/z = 194"];
isopropyl_cation [label="[C₃H₇]⁺\nm/z = 43"];

M -> M_minus_15 [label="- •CH₃"];
M -> M_minus_42 [label="- C₃H₆"];
M -> isopropyl_cation [label="- C₃H₂IN₂•"];

}

Caption: Proposed mass spectrometry fragmentation pathway.

Expertise & Experience: Interpreting the Mass Spectrum The fragmentation is driven by the formation of stable ions and neutral species.

  • Loss of Methyl (M-15): A common fragmentation for molecules containing an isopropyl group is the loss of a methyl radical (•CH₃) to form a more stable secondary carbocation, resulting in a peak at m/z 221.

  • Loss of Propene (M-42): A McLafferty-type rearrangement is not possible, but cleavage of the N-isopropyl bond can lead to the loss of propene (C₃H₆), generating the 4-iodopyrazole radical cation at m/z 194.

  • Formation of Isopropyl Cation: Cleavage of the N-C bond can also result in the formation of the stable isopropyl cation at m/z 43, which may appear as the base peak.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen framework, highlighting the unique electronic effects of the iodo-substituent. The IR spectrum confirms the presence of the key aromatic and aliphatic functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectral guide serves as an essential reference for scientists working with this important synthetic intermediate, ensuring confidence in material identity and quality throughout the research and development process.

References

Physical and chemical properties of 4-Iodo-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazole

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2][3] Its presence in numerous FDA-approved drugs highlights its importance in the development of therapeutic agents targeting a wide array of conditions.[2][4] This guide focuses on a particularly valuable derivative: this compound (CAS No. 313350-82-2).[5][6] The strategic placement of an iodine atom at the 4-position transforms the stable pyrazole core into a versatile platform for molecular diversification through cross-coupling reactions.[1][7] The N-isopropyl group, in turn, modulates the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug development.

This document provides a comprehensive examination of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to characterize its structure and core identifiers.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 313350-82-2[5][6]
Molecular Formula C₆H₉IN₂[5][6]
Molecular Weight 236.05 g/mol [5][6]
IUPAC Name 4-iodo-1-(propan-2-yl)-1H-pyrazoleN/A
InChI 1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3[5]
InChIKey CFXNVDUEBJYAAZ-UHFFFAOYSA-N[5]
SMILES IC1=CN(C(C)C)N=C1[5]

Physicochemical Properties

The physical properties of a compound are critical determinants of its handling, formulation, and behavior in biological systems. While some specific experimental data for this exact molecule is not widely published, as is common for specialized research chemicals, we can infer key properties based on its constituent parts and related analogs.[5]

Table 2: Summary of Physical Properties

PropertyValue / DescriptionRationale / Source
Appearance Expected to be a solid, potentially off-white to pale yellow.Inferred from the solid form of the parent 4-iodopyrazole and similar derivatives.[5][8] Discoloration can indicate degradation and liberation of iodine.[9]
Melting Point Data not available. For reference, the melting point of the parent compound, 4-Iodopyrazole, is 108-110 °C.[8][10]N/A
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water.The pyrazole core has limited water solubility, while the isopropyl group increases lipophilicity.[2][11][12]
Storage Store at room temperature in a tightly sealed container, protected from light.Recommended for many aryl iodides to prevent light-induced degradation (de-iodination).[6][9]
Stability The C-I bond can be sensitive to light and thermal stress.[9] Generally stable under recommended storage conditions.Aryl iodides can undergo de-iodination, especially when exposed to light or heat.[9]

Chemical Properties and Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its structural components.

  • The Pyrazole Core : This five-membered aromatic heterocycle is electronically rich and generally stable. In drug design, it serves as a versatile bioisostere for phenyl, phenol, or other heterocyclic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[2]

  • The N-Isopropyl Group : This substituent serves two primary functions. First, it blocks one of the nitrogen atoms, preventing isomerization and ensuring regioselective outcomes in subsequent reactions. Second, it increases the molecule's lipophilicity, a key parameter in modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The 4-Iodo Substituent : This is the molecule's primary reactive handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this simple building block.[1][7]

Reactivity cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling main This compound suzuki_reagent R-B(OH)₂ Pd Catalyst, Base main->suzuki_reagent Forms C-C bond sonogashira_reagent R-C≡CH Pd/Cu Catalyst, Base main->sonogashira_reagent Forms C-C bond heck_reagent Alkene Pd Catalyst, Base main->heck_reagent Forms C-C bond suzuki_product 4-Aryl/Alkyl-pyrazole suzuki_reagent->suzuki_product sonogashira_product 4-Alkynyl-pyrazole sonogashira_reagent->sonogashira_product heck_product 4-Alkenyl-pyrazole heck_reagent->heck_product

Caption: Key cross-coupling reactions of this compound.

Synthesis and Experimental Protocols

The synthesis of 4-iodopyrazoles is most commonly achieved via direct electrophilic iodination of the corresponding pyrazole precursor.[1] The regioselectivity is high for the C4 position due to the electronic properties of the pyrazole ring.[1][10] Various iodinating agents can be employed, with the choice depending on the reactivity of the substrate and desired reaction conditions.[1]

Protocol: Synthesis via Electrophilic Iodination with N-Iodosuccinimide (NIS)

This protocol is adapted from general methods for iodinating pyrazole rings and is suitable for substrates that may be less reactive. NIS is a mild and selective iodinating agent.[1]

Causality: The use of an acid like trifluoroacetic acid (TFA) can activate NIS, making it a more potent electrophile capable of iodinating the electron-rich pyrazole ring. The reaction is typically performed in a solvent like dichloromethane (DCM) that solubilizes the reactants but is otherwise inert.

SynthesisWorkflow start Dissolve 1-isopropyl-1H-pyrazole in DCM add_nis Add N-Iodosuccinimide (NIS) portion-wise at 0°C start->add_nis react Stir at room temperature (12-24h, monitor by TLC) add_nis->react quench Quench with aq. Na₂S₂O₃ solution react->quench extract Extract with DCM quench->extract wash Wash organic layers with aq. NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Isolated Product: This compound purify->end

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup (Quenching): Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.[1]

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate.[6] Its primary utility lies in its function as a versatile building block for constructing diverse molecular libraries for high-throughput screening or for the targeted synthesis of complex pharmaceutical agents.[1][13]

  • Kinase Inhibitors: The pyrazole scaffold is a core component of many kinase inhibitors used in oncology.[7] For example, Encorafenib, a BRAF kinase inhibitor, features a pyrazole core.[1] The 4-iodo position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling to probe the binding pockets of different kinases.

  • Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.[2] This building block can be used to synthesize novel analogues of existing drugs to explore improved efficacy or selectivity.[13]

  • PDE5 Inhibitors: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[13] this compound can serve as a starting point for novel analogues, potentially leading to compounds with altered selectivity for other PDE isoenzymes.[13]

  • Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are crucial in agricultural chemistry, serving as key ingredients in the development of modern herbicides and fungicides.[12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from safety data sheets for this compound and structurally related iodopyrazoles.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[15] Use in a well-ventilated area or under a chemical fume hood.[14]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical attention.[14][15]

    • Eye Contact: Rinse immediately and thoroughly with water for at least 15 minutes and consult a doctor.[14][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][15]

  • Storage: Store in a well-ventilated, dry place in a tightly closed container.[14] Keep away from strong oxidizing agents.[17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its stable, drug-like pyrazole core, combined with a highly versatile iodine handle for synthetic elaboration, makes it an essential building block for the discovery and development of novel pharmaceuticals and other functional materials. A thorough understanding of its physical properties, reactivity, and proper handling procedures, as detailed in this guide, is paramount for unlocking its full potential in the laboratory.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Iodo-1-isopropyl-1H-pyrazole

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and overall utility. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of solubility determination.

Introduction to this compound and the Significance of its Solubility

This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in many biologically active compounds, and the substituents—an iodine atom at the 4-position and an isopropyl group at the 1-position—significantly influence its physicochemical properties. The bulky and lipophilic isopropyl group, combined with the polarizable iodine atom, creates a molecule with a unique electronic and steric profile that dictates its interaction with various solvents.

Understanding the solubility of this compound is paramount for several reasons:

  • In Drug Discovery and Development: Poor aqueous solubility is a major reason for the failure of promising drug candidates. Determining the solubility early in the discovery process allows for the timely optimization of the compound's properties.

  • For Process Chemistry: The solubility in organic solvents is crucial for designing efficient synthesis, purification, and crystallization processes.

  • In Formulation Science: The development of a suitable dosage form, whether it be a tablet, capsule, or injectable solution, is entirely dependent on the compound's solubility characteristics.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can be dissolved in a given amount of the liquid at a specific temperature. For a crystalline solid like this compound, the dissolution process can be conceptually broken down into two steps:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the individual molecules are surrounded by solvent molecules.

A compound is soluble in a particular solvent if the solvation energy is sufficient to overcome the crystal lattice energy. The adage "like dissolves like" is a useful heuristic. Given the structure of this compound, we can predict its general solubility behavior:

  • Aqueous Solubility: The presence of the nitrogen atoms in the pyrazole ring allows for some hydrogen bonding with water. However, the large, non-polar isopropyl group and the iodine atom will likely lead to low aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to be more soluble in a range of organic solvents, particularly those with moderate polarity, such as alcohols (e.g., methanol, ethanol), and aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide). Its solubility in non-polar solvents like hexane may be limited due to the polarity of the pyrazole ring.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide a valuable first approximation of a compound's solubility. These models are often based on the analysis of large datasets of known solubilities and use molecular descriptors to predict the solubility of new compounds.

Several online tools and software packages can be used to predict the aqueous solubility (logS) of this compound:

  • ALOGPS: A method based on the associative neural network approach.

  • ESOL (Estimated Solubility): A simple, fragment-based method.

  • SwissADME: A free web tool that provides predictions for a range of physicochemical properties, including solubility.

Table 1: Predicted Aqueous Solubility of this compound

Prediction MethodPredicted logSPredicted Solubility (mg/mL)Classification
ALOGPS-3.50.083Poorly soluble
ESOL-3.20.166Poorly soluble
SwissADME-3.80.042Poorly to moderately soluble

Note: These are in silico predictions and should be confirmed by experimental determination.

Experimental Determination of Solubility

The experimental determination of solubility is essential for obtaining accurate and reliable data. The two main types of solubility that are measured are kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound at the point where it precipitates out of a solution that was prepared by adding the compound in a concentrated organic solvent (typically DMSO) to an aqueous buffer. This is a high-throughput method often used in early drug discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period. This is a more time-consuming but more accurate method.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of a compound like this compound.

G cluster_prep Preparation cluster_methods Solubility Determination cluster_analysis Analysis cluster_result Result compound_prep Weigh Compound & Prepare Solvents kinetic Kinetic Solubility Assay (e.g., Nephelometry) compound_prep->kinetic thermo Thermodynamic Solubility Assay (Shake-Flask Method) compound_prep->thermo kinetic_analysis Measure Turbidity/ Precipitation kinetic->kinetic_analysis thermo_analysis Separate Solid & Liquid (Centrifugation/Filtration) thermo->thermo_analysis kinetic_result Kinetic Solubility Value kinetic_analysis->kinetic_result hplc Quantify Concentration (e.g., HPLC-UV) thermo_analysis->hplc thermo_result Thermodynamic Solubility Value hplc->thermo_result

4-Iodo-1-isopropyl-1H-pyrazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-1-isopropyl-1H-pyrazole

For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their safety profiles. This compound, a heterocyclic compound utilized in synthetic chemistry, is one such material where a robust safety protocol is not merely a recommendation but a prerequisite for responsible research. This guide provides an in-depth analysis of its hazards and outlines the necessary protocols for its safe handling, storage, and emergency management, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind each critical safety recommendation.

Substance Identification and Key Properties

This compound is a solid organic compound. Its identity and fundamental properties are summarized below, providing the foundational information for a thorough risk assessment.

IdentifierDataReference
Chemical Name This compound[1]
CAS Number 313350-82-2[1][2]
Molecular Formula C₆H₉IN₂[1]
Molecular Weight 236.05 g/mol [1]
Physical Form Solid
Primary Use For R&D use only. Not for medicinal or household use.[1][2]

GHS Hazard Profile and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. This compound is classified as a hazardous substance, primarily due to its corrosive and irritant properties.[2]

Signal Word: Danger [2]

GHS ClassificationHazard CodeHazard StatementImplication for Researchers
Skin Irritation, Category 2H315Causes skin irritationDirect contact can lead to inflammation, redness, and discomfort. Prolonged or repeated exposure may cause more severe dermatitis.
Serious Eye Damage, Category 1H318Causes serious eye damageThis is the most severe hazard classification. Contact with the eyes, even from small amounts of dust, can cause irreversible tissue damage and potential blindness. Standard safety glasses are insufficient; chemical splash goggles are mandatory.
Specific Target Organ Toxicity – Single Exposure, Category 3H335May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation of the respiratory tract.

The causality for stringent handling protocols is directly linked to these classifications. The Category 1 eye damage potential, in particular, dictates that eye protection is the most critical piece of personal protective equipment.

Proactive Risk Management: Engineering Controls and PPE

A multi-layered approach to safety, starting with the work environment itself, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate researchers from the chemical hazard. Their implementation is non-negotiable when handling this compound.

  • Chemical Fume Hood: All handling of the solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne dust particles, directly addressing the H335 respiratory irritation hazard.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of personnel.[2]

  • Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area. The severity of the H318 "Causes serious eye damage" hazard means that immediate and prolonged flushing of the eyes (at least 15 minutes) is the only effective first-aid measure to prevent permanent injury.[2]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based directly on the substance's GHS hazards.[2][3]

PPE TypeSpecificationRationale and Justification
Eye/Face Protection Chemical safety gogglesDue to the H318 (Causes serious eye damage) classification, standard safety glasses with side shields are inadequate. Goggles provide a complete seal around the eyes, protecting against airborne dust and accidental splashes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact and address the H315 (Causes skin irritation) hazard. Gloves should be inspected for integrity before each use and disposed of after handling the material. Proper glove removal technique is critical to avoid skin contamination.[4]
Skin and Body Protection Laboratory coatA standard lab coat is required to protect against incidental contact with skin and to prevent contamination of personal clothing.
Respiratory Protection Not typically required if used in a fume hoodIf engineering controls (i.e., a fume hood) are not available or are malfunctioning, a NIOSH-approved respirator with a particulate filter would be necessary. However, the primary control method should always be a functional fume hood.

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is key to ensuring safety and experimental reproducibility.

Protocol for Safe Handling and Weighing
  • Preparation: Don all required PPE (chemical goggles, nitrile gloves, lab coat) before entering the designated handling area.

  • Work Area: Confirm the chemical fume hood is operational. Place all necessary equipment (spatula, weigh boat, container) inside the hood.

  • Transfer: Carefully open the main container inside the hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Perform this action slowly and deliberately to minimize the generation of airborne dust.

  • Closure: Securely close the main container immediately after transfer.

  • Cleanup: Wipe down the spatula and the work surface inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth and any contaminated items (e.g., weigh boat, gloves) in a designated hazardous waste container.

  • Hand Washing: After completing the work and removing PPE, wash hands thoroughly with soap and water.[2]

Conditions for Safe Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Container: Store in the original, tightly closed container.[2]

  • Environment: The storage location must be a dry, cool, and well-ventilated area.[2]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2][5]

  • Security: The substance should be stored in a locked cabinet or area to restrict access to authorized personnel only, as recommended by the P405 "Store locked up" statement.[2]

  • Classification: The compound is classified under Storage Class 11 for combustible solids.[6]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill start INCIDENT OCCURS (Spill or Exposure) exposure_type Identify Exposure Type start->exposure_type Exposure Event spill_assess Assess Spill Size & Location start->spill_assess Spill Event skin_contact SKIN CONTACT: 1. Immediately wash with plenty of water. 2. Remove contaminated clothing. 3. Seek medical help if irritation occurs. exposure_type->skin_contact Skin eye_contact EYE CONTACT: 1. Immediately rinse with water for at least 15 mins. 2. Remove contact lenses if possible. 3. GET IMMEDIATE MEDICAL HELP. exposure_type->eye_contact Eye inhalation INHALATION: 1. Move person to fresh air. 2. Keep comfortable for breathing. 3. Get medical help if unwell. exposure_type->inhalation Inhalation small_spill Small Spill (in fume hood): 1. Ensure PPE is worn. 2. Avoid dust formation. 3. Collect material with damp cloth/absorbent. 4. Place in sealed container for disposal. spill_assess->small_spill Small & Contained large_spill Large Spill / Outside Containment: 1. Evacuate immediate area. 2. Alert others and call emergency services. 3. Prevent entry into drains. spill_assess->large_spill Large or Uncontained

Caption: Emergency response workflow for incidents involving this compound.

First-Aid Measures

The following actions should be taken immediately upon exposure.[2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, get medical help.[2]

  • If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2]

  • If in Eyes: This is a medical emergency. Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting and Accidental Release
  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2] Firefighters must wear a self-contained breathing apparatus (SCBA) as hazardous combustion products like nitrogen oxides, carbon oxides, and hydrogen iodide may be generated.[4]

  • Spill: For a small spill, avoid dust formation.[2] Carefully collect the material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains, as its environmental impact has not been fully determined.[2]

Toxicological and Disposal Considerations

  • Toxicology: The toxicological properties of this compound have not been fully investigated.[5] The known hazards are derived from its GHS classification as a skin irritant, a cause of serious eye damage, and a respiratory irritant.[2] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[7] Therefore, it must be handled with the assumption that it could have other unknown chronic effects, reinforcing the need for stringent exposure controls.

  • Disposal: This material and its container must be disposed of as hazardous waste.[2] Disposal should be carried out by a licensed professional waste disposal service and in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the material to be released into the environment.[2]

Conclusion

This compound is a valuable research chemical that presents significant, manageable hazards. Its potential to cause serious and irreversible eye damage is the most critical risk that must be addressed through mandatory engineering controls and appropriate PPE, specifically chemical safety goggles. By understanding the causality behind the safety protocols—linking the H-statements to specific handling procedures, PPE selection, and emergency actions—researchers can confidently and responsibly incorporate this compound into their work, ensuring both personal safety and the integrity of their research.

References

Methodological & Application

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Using 4-Iodo-1-isopropyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] Notable drugs containing the pyrazole core include the blockbuster anti-inflammatory agent Celebrex and the anticancer drug Zanubrutinib.[1][3]

The functionalization of this scaffold is paramount for drug discovery efforts, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6][7] This palladium-catalyzed reaction couples an organohalide with an organoboron species, offering exceptional functional group tolerance, mild reaction conditions, and broad substrate scope.[8][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of This compound as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the reaction mechanism, provide field-tested experimental protocols for both conventional and microwave-assisted synthesis, discuss optimization strategies, and offer troubleshooting advice to empower the synthesis of novel 4-substituted pyrazole derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][10][11] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for initiating this cycle.[12]

  • Oxidative Addition: The cycle begins with the active Palladium(0) species, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This step forms a square-planar Palladium(II) intermediate.[10][11] The electron-rich nature of some heteroaryl halides can sometimes make this step challenging, but the lability of the C-I bond facilitates the reaction.[13][14]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) center. This process requires activation by a base.[7][9] The base reacts with the organoboron compound to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the palladium, displacing the halide.[7][9]

  • Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired 4-substituted pyrazole product. This step regenerates the catalytically active Palladium(0) species, which can then re-enter the cycle.[8][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Ar¹-Pd(II)L₂-I pd0->pd_intermediate1 Oxidative Addition pyrazole_halide This compound (Ar¹-I) pyrazole_halide->pd_intermediate1 pd_intermediate2 Ar¹-Pd(II)L₂-R pd_intermediate1->pd_intermediate2 Transmetalation boronic_acid R-B(OH)₂ + Base boronate_complex [R-B(OH)₃]⁻ boronic_acid->boronate_complex Activation boronate_complex->pd_intermediate1 pd_intermediate2->pd0 Reductive Elimination product 4-Aryl-1-isopropyl-1H-pyrazole (Ar¹-R) pd_intermediate2->product

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Key Reaction Parameters: Optimizing for Success

The outcome of a Suzuki coupling is highly dependent on the interplay of several key parameters. For heteroaryl substrates like this compound, careful selection is crucial.[12]

  • Catalyst System (Palladium Source & Ligand):

    • Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, effective, and commercially available air-stable precatalyst that is often a good starting point for these couplings.[12][15]

    • Palladium(II) Pre-catalysts: Combinations of a Pd(II) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand are also extremely common.[8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), can significantly improve reaction efficiency, especially for challenging or sterically hindered substrates.[16][17] For N-heterocyclic substrates, these advanced ligands are often necessary to prevent catalyst inhibition and achieve high yields.[13][18]

  • Base: The base is essential for activating the boronic acid for transmetalation.[7][9]

    • Inorganic Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are common, cost-effective choices.[15]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in microwave-assisted reactions, due to its higher solubility in organic solvents.[19]

    • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, frequently used with advanced ligand systems.[13][16]

  • Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is required.

    • Aqueous Mixtures: Biphasic mixtures of an organic solvent with water are very common.[6] Solvents like 1,4-dioxane, tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME) mixed with water (e.g., in a 4:1 or 5:1 ratio) are excellent choices as they facilitate the dissolution of the inorganic base and activation of the boronic acid.[8][15][20]

    • Anhydrous Conditions: While less common, anhydrous conditions can be used, often with organic bases or highly soluble inorganic bases like Cs₂CO₃.[6]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. It is recommended to perform a small-scale test reaction first to optimize conditions for a specific boronic acid partner.

Protocol 1: General Procedure using Conventional Heating

This method is a standard approach suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane:H₂O, 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the iodo-pyrazole. Degassing the solvent (by bubbling with argon for 15-20 minutes) is critical for reproducibility.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-substituted pyrazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[19][21]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equivalents)

  • Solvent (e.g., DME and Water, 3:1 v/v)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the boronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add the DME and water solvent mixture.

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-20 minutes. The reaction time and temperature may require optimization.

  • Workup and Purification: Follow the same workup and purification steps (6 and 7) as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_reagents Weigh Reactants: - Iodo-pyrazole - Boronic Acid - Base setup Combine Reagents in Reaction Vessel prep_reagents->setup prep_catalyst Prepare Catalyst System (e.g., Pd(PPh₃)₄) prep_catalyst->setup prep_solvents Degas Solvents (e.g., Dioxane/H₂O) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_solvent Add Degassed Solvents inert->add_solvent heating Heat & Stir (Conventional or Microwave) add_solvent->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Upon Completion dry_concentrate Dry & Concentrate Organic Phase workup->dry_concentrate purify Purify via Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2. General Experimental Workflow for Suzuki Coupling.

Substrate Scope and Expected Results

The protocols described are amenable to a wide variety of boronic acids. Below is a table summarizing typical pairings with this compound and representative conditions.

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventMethodTimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (2%)Cs₂CO₃ (2.5)DME/H₂OMicrowave10 min>90%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2%)Cs₂CO₃ (2.5)DME/H₂OMicrowave10 min>95%
33-Chlorophenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Dioxane/H₂OHeating8 h~85%
42-Naphthylboronic acidPd(PPh₃)₄ (2%)Cs₂CO₃ (2.5)DME/H₂OMicrowave15 min>90%
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Dioxane/H₂OHeating12 h~75-85%
6Furan-2-ylboronic acidPd₂(dba)₃/XPhos (2%)K₃PO₄ (2.0)Dioxane/H₂OHeating6 h~80%

Yields are estimates based on literature for similar substrates and may vary.[16][19][22]

Troubleshooting and Considerations

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was performed under strictly inert conditions and that solvents were properly degassed. Consider using a fresh bottle of catalyst.

    • Poor Solubility: If reactants are not fully dissolved, the reaction may be slow. Try a different solvent system or increase the temperature.[23]

    • Ineffective Base/Catalyst System: For electron-rich or sterically hindered boronic acids or if coupling heteroaryl chlorides, switching to a stronger base (e.g., K₃PO₄) and a more active ligand system (e.g., a Buchwald ligand) may be necessary.[14][16]

  • Side Reactions:

    • Protodeborylation: The boronic acid can be cleaved to the corresponding arene before coupling. This is often accelerated by prolonged heating or excess water. Using boronate esters (e.g., pinacol esters) can increase stability.[6]

    • Dehalogenation: The starting iodo-pyrazole can be reduced to the parent pyrazole. This is sometimes observed, and using bromo- or chloro-pyrazoles, while less reactive, can mitigate this issue if it becomes problematic.[6][24]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or if the oxidative addition step is slow.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic cores. This compound serves as an excellent and highly reactive substrate for these transformations, providing efficient access to a diverse library of 4-substituted pyrazoles. By carefully selecting the catalyst, base, and solvent, and by choosing between conventional heating and microwave-assisted protocols, researchers can rapidly generate novel molecular architectures for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for achieving success in these powerful synthetic endeavors.

References

Application Notes & Protocols: Mastering the Heck Reaction for 4-Iodopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The ability to functionalize this heterocycle with precision is paramount for tuning pharmacokinetic and pharmacodynamic properties. Among the arsenal of synthetic methodologies, the Mizoroki-Heck reaction stands out as a powerful tool for carbon-carbon bond formation, enabling the coupling of unsaturated halides with alkenes.[1] This reaction is particularly valuable for the C-4 alkenylation of pyrazoles, introducing diverse substituents that can significantly modulate biological activity.

This guide provides a comprehensive overview of the Heck reaction as applied to 4-iodopyrazoles. We will delve into the mechanistic underpinnings, explore critical reaction parameters, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding these fundamental steps is crucial for rational optimization of reaction conditions.

  • Catalyst Activation: If a Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species. This reduction is often facilitated by a phosphine ligand.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 4-iodopyrazole, forming a square planar Pd(II) complex.[4][5]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-C bond, a step often referred to as carbopalladation.[1][5]

  • β-Hydride Elimination: For the reaction to proceed, a hydrogen atom on a carbon adjacent to the palladium-bearing carbon (a β-hydride) is eliminated. This step forms the new carbon-carbon double bond of the product and a palladium-hydride species.[5][6]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[3][6][7] This turnover is essential for the catalytic nature of the reaction.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Pyrazolyl)(I) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [L₂Pd(II)(Pyrazolyl)(Alkene)]⁺I⁻ Alkene_Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl L₂Pd(II)(Alkyl)(I) Insertion->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH [L₂Pd(II)(H)(I)] Beta_Elim->PdH Product 4-Alkenylpyrazole Beta_Elim->Product Regen Reductive Elimination (Base) PdH->Regen Regen->Pd0 Regenerated Catalyst Salt [Base-H]⁺I⁻ Regen->Salt IodoPy 4-Iodopyrazole IodoPy->OxAdd Alkene Alkene Alkene->Alkene_Coord Base Base Base->Regen

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Key Reaction Parameters and Optimization Strategies

The success of a Heck reaction with 4-iodopyrazoles hinges on the judicious selection of several key parameters.

  • Palladium Source: While Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, it is often more convenient to use air-stable Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).[6] These are reduced in situ to the active Pd(0) species.[3]

  • Ligands: The choice of ligand is critical and can significantly influence reaction efficiency. Phosphine ligands are commonly employed. For electron-rich heteroaromatic systems like pyrazoles, ligands such as tri(o-tolyl)phosphine or bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) can be beneficial in promoting the desired coupling and suppressing side reactions like deiodination.[8] Interestingly, for certain 1-protected 4-iodopyrazoles, triethyl phosphite (P(OEt)₃) has been identified as a particularly effective ligand.[9]

  • Base: The base is essential for neutralizing the hydrogen iodide (HI) generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[7] Both organic bases, like triethylamine (Et₃N), and inorganic bases, such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃), are commonly used.[7][10] The choice of base can affect reaction rates and yields, and may need to be optimized for specific substrates.[10]

  • Solvent: Dipolar aprotic solvents are generally preferred for Heck reactions. N,N-Dimethylformamide (DMF) is a classic choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[11] Other suitable solvents include N-methyl-2-pyrrolidone (NMP), 1,4-dioxane, and toluene.[8][11][12] The solvent can also play a role in the formation of the active catalyst.[11]

  • Protecting Groups: For N-unsubstituted pyrazoles, protection of the ring nitrogen is often necessary to prevent side reactions and improve solubility. The trityl group has been shown to be an effective protecting group for the Heck-Mizoroki reaction of 4-iodopyrazoles.[9] Other protecting groups like Boc and Cbz have been found to be less favorable under certain conditions.[9]

  • Temperature: Reaction temperatures typically range from 80 to 140 °C.[8][9] Higher temperatures can increase the reaction rate but may also lead to increased byproduct formation, including deiodination.[8]

Experimental Protocols

The following protocols provide a general framework for conducting the Heck reaction with 4-iodopyrazoles. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Heck Coupling of N-Protected 4-Iodopyrazoles[9]

This protocol is optimized for the coupling of a 1-trityl-4-iodopyrazole with methyl acrylate.

Reagents and Materials:

  • 1-Trityl-4-iodopyrazole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating system

Procedure:

  • To an oven-dried reaction vessel, add 1-trityl-4-iodopyrazole (1.0 equiv), palladium(II) acetate (1-2 mol%), and triethyl phosphite (4 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous, degassed DMF via syringe.

  • Add triethylamine (2.0 equiv) followed by methyl acrylate (1.2 equiv) to the stirred solution.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of N-Protected 3-Iodoindazoles (A Related Heterocycle)[13]

This protocol, while for a related indazole system, provides a useful starting point for 4-iodopyrazoles, particularly when using a phase-transfer catalyst.

Reagents and Materials:

  • N-protected 3-iodoindazole (as a model for N-protected 4-iodopyrazole)

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask under an inert atmosphere, add the N-protected 3-iodoindazole (1.0 equiv), the alkene (1.5-2.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), NaHCO₃ (2.0 equiv), and TBAB (1.0 equiv).

  • Add anhydrous, degassed DMF.

  • Heat the reaction mixture to 125 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Experimental_Workflow start Start reagent_prep Reagent Preparation: 4-Iodopyrazole, Alkene, Pd Catalyst, Ligand, Base start->reagent_prep setup Reaction Setup: Inert Atmosphere, Add Degassed Solvent reagent_prep->setup execution Reaction Execution: Heat to Desired Temperature setup->execution monitoring Monitor Progress (TLC, LC-MS) execution->monitoring monitoring->execution Incomplete workup Work-up: Cool, Dilute, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Product Characterization: NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for a Heck coupling reaction.

Data Summary: Representative Heck Reaction Conditions for 4-Iodopyrazoles

The following table summarizes reported conditions for the Heck-Mizoroki reaction of 1-protected 4-iodopyrazoles with various alkenes, demonstrating the scope of the reaction.[9]

EntryN-Protecting GroupAlkenePd(OAc)₂ (mol%)P(OEt)₃ (mol%)BaseSolventTemp (°C)Yield (%)
1TritylMethyl Acrylate14Et₃NDMF10095
2Trityltert-Butyl Acrylate14Et₃NDMF10090
3TritylMethyl Vinyl Ketone14Et₃NDMF10085
4TritylStyrene1020Et₃NDMF12050
5PhenylMethyl Acrylate14Et₃NDMF10070
6BenzylMethyl Acrylate14Et₃NDMF10065
7BocMethyl Acrylate14Et₃NDMF100Low
8CbzMethyl Acrylate14Et₃NDMF100Low

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base/solvent combination- Use a fresh catalyst or precatalyst.- Increase reaction temperature incrementally.- Screen different ligands (e.g., phosphines vs. phosphites), bases (organic vs. inorganic), and solvents (e.g., DMF, NMP, dioxane).
Significant Deiodination - High reaction temperature- Inappropriate ligand choice- Protic impurities in the solvent- Attempt the reaction at a lower temperature.[8]- Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.[8]- Use anhydrous, degassed aprotic solvents.[8]
Low Yield with Styrenic Alkenes - Styrenes can be less reactive than acrylates.- Increase catalyst and ligand loading.[9]- Increase reaction temperature.[9]- Consider a different ligand system more suited for less activated alkenes.
Formation of Side Products - Homocoupling of the alkene (Glaser coupling)- Catalyst decomposition- Ensure rigorous exclusion of oxygen, especially for copper-free conditions.[8]- Use a more robust ligand or catalyst system. Consider palladacycle catalysts for improved stability.[13]

Conclusion

The Heck reaction is a robust and versatile method for the C-4 functionalization of iodopyrazoles, providing access to a wide array of substituted alkenes crucial for drug discovery and development. By understanding the underlying mechanism and carefully optimizing key reaction parameters—including the catalyst system, base, solvent, and protecting groups—researchers can effectively harness this powerful transformation. The protocols and data presented herein serve as a practical guide for the successful implementation of the Heck reaction in the synthesis of novel pyrazole-containing molecules.

References

The Strategic Application of 4-Iodo-1-isopropyl-1H-pyrazole in Modern Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of a Well-Placed Iodine

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored template in the design of therapeutic agents targeting a wide array of pathologies, from cancers to inflammatory disorders.[3] Within this important class of heterocycles, 4-Iodo-1-isopropyl-1H-pyrazole (CAS No: 313350-82-2) has emerged as a particularly valuable and versatile building block in drug discovery.

The strategic significance of this molecule lies in the confluence of two key features: the N1-isopropyl group and the C4-iodo substituent. The isopropyl group can provide advantageous steric and lipophilic properties, potentially enhancing binding affinity and modulating pharmacokinetic parameters. However, the true synthetic power resides in the carbon-iodine bond at the 4-position. This bond serves as a highly reactive "handle," amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions.[3] This allows for the late-stage introduction of molecular diversity, a critical advantage in the iterative process of lead optimization. This guide provides a detailed overview of the applications of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these synthetic strategies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
CAS Number 313350-82-2
Appearance Solid
SMILES CC(C)n1cc(I)cn1
InChI Key CFXNVDUEBJYAAZ-UHFFFAOYSA-N

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is significantly more reactive than the corresponding C-Br or C-Cl bonds, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions and broader substrate scope. The three most pivotal transformations for this building block are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are common motifs in kinase inhibitors.[4] The reaction involves the coupling of the 4-iodopyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4]

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of ligand (e.g., SPhos, PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used. The water is essential for dissolving the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.

This protocol describes an efficient synthesis of 4-aryl-1-isopropyl-1H-pyrazoles utilizing microwave irradiation to accelerate the reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave reaction vial

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (118 mg, 0.5 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%) and Cs₂CO₃ (407 mg, 1.25 mmol, 2.5 equiv).

  • Add DME (3 mL) and degassed water (1.2 mL) to the vial.

  • Purge the vial with a stream of nitrogen or argon for 5 minutes.

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and irradiate the reaction mixture at 100°C for 10-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with the addition of water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-isopropyl-1H-pyrazole.

Application in Kinase Inhibitor Synthesis

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to act as a hinge-binder in the ATP-binding site of many kinases.[2][3] this compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors, particularly those targeting pathways implicated in cancer and inflammation, such as the JAK-STAT and PI3K/Akt/mTOR pathways.[1][3]

The general strategy involves using the 4-position of the pyrazole as an attachment point for various substituents that can probe different regions of the kinase active site, thereby enhancing potency and selectivity.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Core Synthesis cluster_1 Further Functionalization cluster_2 Biological Evaluation Start This compound Coupling Suzuki or Sonogashira Coupling Start->Coupling Arylboronic acid or Terminal alkyne Intermediate 4-Aryl/Alkynyl-1-isopropyl-1H-pyrazole Coupling->Intermediate Modification Introduction of Amine Functionality (e.g., via Buchwald-Hartwig) Intermediate->Modification Amine coupling partner Final_Compound Target Kinase Inhibitor Modification->Final_Compound Screening In vitro Kinase Assay Final_Compound->Screening Cell_Assay Cell-based Proliferation/ Apoptosis Assay Screening->Cell_Assay Lead Candidate G Scaffold This compound Diversity Combinatorial Library Synthesis (Suzuki, Sonogashira, Buchwald-Hartwig) Scaffold->Diversity Screening High-Throughput Screening (e.g., Calcium flux, cAMP assays) Diversity->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Diversity Iterative Optimization Lead Lead Compound for GPCR Target SAR->Lead

References

The Strategic Role of 4-Iodo-1-isopropyl-1H-pyrazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Agrochemical Innovation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of modern agrochemical discovery. Its inherent chemical stability, coupled with multiple sites for functionalization, provides a versatile platform for the design of potent and selective active ingredients.[1] Within the agrochemical sector, pyrazole derivatives have achieved significant commercial success as fungicides, herbicides, and insecticides, playing a pivotal role in global crop protection and food security.[2]

This technical guide focuses on a key building block, 4-iodo-1-isopropyl-1H-pyrazole , and elucidates its strategic application in the synthesis of next-generation agrochemicals, particularly pyrazole carboxamide fungicides. We will delve into the causality behind its use, provide detailed, field-proven synthetic protocols, and explore the mechanistic underpinnings of the final products' biological activity.

Core Principles: Why this compound is a Superior Intermediate

The selection of this compound as a starting material is a deliberate choice rooted in enhancing synthetic efficiency and tailoring the biological activity of the target molecule.

The Strategic Importance of the Iodine Atom: The iodine substituent at the 4-position is the cornerstone of this intermediate's utility. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This enhanced reactivity is crucial for efficiently forming new carbon-carbon bonds under mild conditions, which is a key step in building the complex molecular architectures of modern fungicides.[4][5] Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings proceed with high yields and selectivity, making 4-iodopyrazoles superior substrates for these transformations.[4]

The Influence of the N-Isopropyl Group: The isopropyl group at the N-1 position of the pyrazole ring is not merely a placeholder. Its size and lipophilicity can significantly influence the final compound's binding affinity to the target enzyme, as well as its physicochemical properties like solubility and systemic movement within the plant. Structure-activity relationship (SAR) studies on various pyrazole-based fungicides have shown that the nature of the N-alkyl substituent is critical for optimizing biological efficacy.[6]

Application in Fungicide Synthesis: Targeting Succinate Dehydrogenase (SDH)

A major class of agrochemicals derived from pyrazole intermediates are the Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain by blocking Complex II (succinate dehydrogenase), thereby inhibiting ATP production and leading to fungal cell death.[7][8] The pyrazole carboxamide moiety is a key pharmacophore for this class of fungicides.

The general workflow for the synthesis of a pyrazole carboxamide fungicide using this compound as a starting point is illustrated below.

G A Synthesis of This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B Key Intermediate C Carboxylation at C4-position B->C Functionalization D Amide Bond Formation C->D Acid Chloride Formation E Final Agrochemical (SDHI Fungicide) D->E Final Assembly

Caption: Synthetic workflow for an SDHI fungicide.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide for the synthesis and application of this compound. These protocols are based on established and validated methodologies in organic synthesis.

Protocol 1: Synthesis of this compound

This two-step protocol involves the initial iodination of pyrazole followed by N-isopropylation.

Step 1: Synthesis of 4-Iodopyrazole

This procedure utilizes a green and efficient iodination method with iodine and hydrogen peroxide.[1]

  • Materials:

    • Pyrazole (1.0 eq)

    • Iodine (I₂) (0.5 eq)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

    • Water (H₂O)

    • Ethyl acetate

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of pyrazole in water, add iodine.

    • Dropwise, add 30% hydrogen peroxide to the mixture at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate to quench excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole.

Step 2: N-isopropylation of 4-Iodopyrazole

This protocol employs a base-mediated alkylation.[9]

  • Materials:

    • 4-Iodopyrazole (1.0 eq)

    • Isopropyl bromide (1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 4-iodopyrazole in anhydrous DMF, add anhydrous potassium carbonate.

    • Dropwise, add isopropyl bromide to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

StepReactantsKey ReagentsSolventTypical Yield
1 PyrazoleI₂, H₂O₂WaterGood to Excellent
2 4-Iodopyrazole, Isopropyl bromideK₂CO₃DMFHigh

Table 1: Summary of synthetic steps for this compound.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid, a key step in the synthesis of many SDHI fungicides.[4]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Sodium carbonate (Na₂CO₃) (2.5 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

  • Procedure:

    • In a Schlenk tube, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture at 90 °C for 6 hours under an argon atmosphere, monitoring by TLC.

    • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

G cluster_0 Palladium(0) Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-I) A->B + this compound C Transmetalation (Ar-Pd(II)-Ar') B->C + Ar'B(OH)2 / Base D Reductive Elimination (Ar-Ar') C->D D->A Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Application in Sonogashira Cross-Coupling

This protocol describes the coupling of this compound with a terminal alkyne, another powerful C-C bond-forming reaction.[10][11]

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Anhydrous, degassed Dimethylformamide (DMF)

    • Triethylamine (Et₃N) (2.0 eq)

    • Ethyl acetate

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous, degassed DMF and triethylamine.

    • Add the terminal alkyne to the mixture.

    • Stir the reaction at room temperature or heat to 60-80 °C as needed, monitoring by TLC.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic design, featuring a reactive iodine atom and a modulating isopropyl group, facilitates efficient and modular synthetic routes to complex and highly active fungicidal compounds. The protocols detailed in this guide provide a robust framework for researchers and scientists in the agrochemical industry to leverage this key building block in the development of innovative crop protection solutions. As the demand for more effective and sustainable agricultural practices continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

Protocol for N-Alkylation of 4-Iodopyrazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 4-Iodopyrazoles

N-alkylated pyrazoles are a cornerstone structural motif in a vast array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[1] The introduction of an alkyl substituent onto one of the nitrogen atoms of the pyrazole ring can profoundly influence the compound's physicochemical properties, metabolic stability, and biological target engagement.[1][2] For 4-iodopyrazoles, the iodine atom is not merely a substituent; it is a versatile synthetic handle for further molecular elaboration through powerful cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. This dual functionality makes the regioselective N-alkylation of 4-iodopyrazole a critical and often pivotal step in the synthesis of complex molecular architectures for drug discovery and materials science.[1][3][4]

This guide provides an in-depth exploration of the protocols for N-alkylation of 4-iodopyrazole, moving beyond simple step-by-step instructions to explain the underlying principles and rationale behind the experimental choices.

The Core Challenge: Regioselectivity in Pyrazole Alkylation

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, including 4-iodopyrazole, is controlling the regioselectivity. The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring have similar electronic properties and can both act as nucleophiles.[5] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[6][7]

The regiochemical outcome is a delicate interplay of several factors:

  • Steric Effects: This is a primary determinant. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[5][8] In the case of 4-iodopyrazole itself, the steric environment around N1 and N2 is identical. However, for substituted pyrazoles, the bulkiness of substituents at the C3 and C5 positions becomes critical.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[5]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even switch, the regioselectivity.[5][7] For instance, combinations like sodium hydride in THF or potassium carbonate in DMSO have been shown to favor N1-alkylation in certain pyrazole systems.[5][9]

  • The Alkylating Agent: The nature of the electrophile is also crucial. Bulkier alkylating agents will favor the less hindered nitrogen.[5]

The following diagram illustrates the general principle of pyrazole alkylation leading to two possible regioisomers.

G cluster_0 Alkylation of 4-Iodopyrazole cluster_1 Products Pyrazole 4-Iodopyrazole (Tautomeric Mixture) Base Base (e.g., NaH, K₂CO₃) Pyrazole->Base - H⁺ Anion Pyrazolate Anion Base->Anion RX Alkylating Agent (R-X) Anion->RX Nucleophilic Attack Isomer1 N1-alkyl-4-iodopyrazole RX->Isomer1 Path A Isomer2 N2-alkyl-4-iodopyrazole (Identical for unsubstituted pyrazole) RX->Isomer2 Path B

Caption: General workflow for the N-alkylation of 4-iodopyrazole.

Protocol 1: Classical SN2 Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation, proceeding via an SN2 mechanism. It involves the deprotonation of the pyrazole NH by a base to form a nucleophilic pyrazolate anion, which then attacks the alkyl halide.

Causality Behind Experimental Choices:

  • Choice of Base: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are often used to ensure complete deprotonation of the pyrazole. Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be effective, especially with more reactive alkyl halides, and are often easier to handle.[10] The choice of base can influence regioselectivity in substituted pyrazoles.[7]

  • Choice of Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically used as they can dissolve the pyrazolate salt and do not interfere with the nucleophilic attack. Tetrahydrofuran (THF) is commonly paired with NaH.

  • Temperature: Reactions are often started at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction, especially with NaH, and then warmed to room temperature or heated to drive the alkylation to completion.

Detailed Step-by-Step Methodology:

Materials:

  • 4-Iodopyrazole (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Base (e.g., NaH (60% dispersion in oil), K₂CO₃) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF, MeCN)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 4-iodopyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution). Stir the mixture until the pyrazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution ceasing as the deprotonation completes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-4-iodopyrazole.[1]

BaseSolventTemperatureTypical Reaction TimeNotes
NaHTHF/DMF0 °C to RT2-12 hHighly effective for complete deprotonation. Requires anhydrous conditions and careful handling.[5]
K₂CO₃DMF/MeCNRT to 80 °C6-24 hMilder, easier to handle base. May require heating for less reactive alkyl halides.[9]
Cs₂CO₃MeCNRT to reflux4-16 hOften gives higher yields and cleaner reactions due to the higher solubility of the cesium salt.[10]

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is particularly useful for achieving high yields under mild conditions and can often be performed with solid bases or even in solvent-free conditions.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Causality Behind Experimental Choices:

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective catalyst that is soluble in the organic phase and can pair with the pyrazolate anion to make it a soluble and highly reactive nucleophile in the organic medium.

  • Base: Powdered solid bases like KOH or K₂CO₃ are used, which avoids the need for strictly anhydrous solvents.

  • Solvent: While the reaction can be run solvent-free, a non-polar solvent like toluene can be used to facilitate stirring and heat transfer.

Detailed Step-by-Step Methodology:

Materials:

  • 4-Iodopyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Powdered Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (optional)

Procedure:

  • Mixing Reagents: In a round-bottom flask, combine 4-iodopyrazole (1.0 eq), powdered KOH (3.0 eq), and a catalytic amount of TBAB (0.05 eq).

  • Adding Alkylating Agent: Add the alkyl halide (1.1 eq) to the solid mixture. If using a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole.

  • Reaction: Stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for 1-6 hours, monitoring by TLC.

  • Work-up: After completion, add water to dissolve the inorganic salts.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming C-N bonds, particularly when using alcohols as the alkylating agent, which are poor electrophiles in standard SN2 reactions.[8][11] The reaction proceeds with a complete inversion of stereochemistry at the alcohol's carbon center.

Causality Behind Experimental Choices:

  • Redox System: The reaction is driven by a redox combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] The phosphine is the reductant and the azodicarboxylate is the oxidant.

  • Mechanism: The PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium salt, which is a very good leaving group. The deprotonated pyrazole then acts as the nucleophile, displacing the oxyphosphonium group in an SN2 fashion.[12]

Mitsunobu_Cycle PPh3 PPh₃ Betaine Betaine Adduct PPh3->Betaine DEAD RO₂CN=NCO₂R (DEAD/DIAD) DEAD->Betaine ProtonatedBetaine Protonated Betaine Betaine->ProtonatedBetaine PyrazoleH 4-Iodo-Pyrazole-H (Pronucleophile) PyrazoleH->ProtonatedBetaine + H⁺ Alcohol R'-OH (Alcohol) Oxyphosphonium [Ph₃P⁺-OR'] [Pyrazole⁻] Oxyphosphonium Salt Alcohol->Oxyphosphonium ProtonatedBetaine->Oxyphosphonium - H⁺ Hydrazide RO₂CNH-NHCO₂R ProtonatedBetaine->Hydrazide Product N-Alkyl-4-Iodopyrazole Oxyphosphonium->Product SN2 Attack OPPh3 O=PPh₃ Oxyphosphonium->OPPh3

Caption: Simplified mechanism of the Mitsunobu reaction for pyrazole alkylation.

Detailed Step-by-Step Methodology:

Materials:

  • 4-Iodopyrazole (1.0 eq)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF or Dichloromethane (DCM)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-iodopyrazole (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous. A color change and/or precipitation may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The purification can be challenging due to the triphenylphosphine oxide and hydrazide byproducts.[11] Direct purification by flash column chromatography is often effective. In some cases, precipitating the byproducts by adding a non-polar solvent like ether or hexanes and filtering can simplify the subsequent chromatography.

Product Characterization

After purification, the structure and purity of the N-alkyl-4-iodopyrazole should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the alkyl group (e.g., a quartet and triplet for an N-ethyl group) and the pyrazole ring protons.[13] The chemical shifts of the C3 and C5 protons will be indicative of the substitution pattern.[14][15]

    • ¹³C NMR: The number of signals will correspond to the number of unique carbons in the molecule. The carbon bearing the iodine (C4) will show a characteristic chemical shift.[13][16][17]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the characteristic isotopic pattern for an iodine-containing compound.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete deprotonation; inactive alkylating agent; insufficient temperature.Use a stronger base (e.g., NaH). Check the purity of the alkylating agent. Increase the reaction temperature or time. For difficult alkylations, consider a more reactive electrophile like an alkyl triflate.[18]
Mixture of Isomers (For substituted pyrazoles) Lack of regioselectivity.Modify reaction conditions: change the base, solvent, or temperature.[5][7] Sterically bulky alkylating agents can improve selectivity for the less hindered nitrogen.[5]
Difficult Purification Byproducts from the reaction (e.g., PPh₃=O in Mitsunobu).For Mitsunobu, try alternative reagents that lead to water-soluble byproducts. For base-mediated reactions, an acid-base extraction can sometimes remove non-basic impurities before chromatography.[18] Recrystallization is also a powerful purification technique if a suitable solvent system can be found.[19]

Conclusion

The N-alkylation of 4-iodopyrazole is a fundamental and enabling transformation in modern synthetic chemistry. The choice of protocol depends on several factors, including the nature of the alkylating agent, desired reaction scale, and available laboratory equipment. The classical SN2 approach is robust and widely applicable for alkyl halides, while the Mitsunobu reaction offers a reliable method for the use of alcohols. By understanding the principles governing these reactions, researchers can effectively synthesize a wide range of N-alkyl-4-iodopyrazole derivatives, paving the way for the discovery of new therapeutics and functional materials.

References

Advanced Application Notes and Protocols for the Formation of (1-isopropyl-1H-pyrazol-4-yl)magnesium Halide: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-Based Grignard Reagents

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The ability to functionalize the pyrazole ring at specific positions is paramount for the development of novel drug candidates. Grignard reagents, powerful carbon-based nucleophiles, offer a direct route to introduce a variety of substituents onto heterocyclic systems.[2] This guide provides a comprehensive and in-depth protocol for the formation of the Grignard reagent from 4-iodo-1-isopropyl-1H-pyrazole, a critical building block for the synthesis of diverse pyrazole derivatives. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and discuss essential considerations for success in a research and drug development setting.

Mechanistic Rationale: Halogen-Magnesium Exchange for Heteroaromatic Grignard Reagent Formation

Direct formation of Grignard reagents from heteroaromatic halides via insertion of magnesium metal can be challenging and often requires harsh conditions that are incompatible with sensitive functional groups.[3] A more versatile and milder approach is the halogen-magnesium exchange reaction. This method involves the reaction of an organohalide with a pre-formed Grignard reagent, typically an alkylmagnesium halide. The equilibrium of this exchange is driven by the formation of the more stable organomagnesium species, which is generally the one where the magnesium is attached to the more electronegative carbon atom (i.e., the sp²-hybridized carbon of the pyrazole ring over the sp³-hybridized carbon of the alkyl group).[4]

For the synthesis of (1-isopropyl-1H-pyrazol-4-yl)magnesium halide, we will employ an iodine-magnesium exchange reaction using isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl). The presence of lithium chloride, creating what is often referred to as a "Turbo Grignard" reagent, significantly accelerates the halogen-magnesium exchange, allowing the reaction to proceed under milder conditions and with greater functional group tolerance.[5][6][7] The lithium chloride breaks up the polymeric aggregates of the Grignard reagent in solution, increasing its reactivity.[7]

The overall transformation is depicted below:

Figure 1: Iodine-Magnesium Exchange for the Formation of (1-isopropyl-1H-pyrazol-4-yl)magnesium chloride

G cluster_0 Reaction Scheme This compound This compound Target Grignard Reagent Target Grignard Reagent This compound->Target Grignard Reagent iPrMgCl·LiCl, THF, Low Temp.

Caption: Iodine-Magnesium Exchange Reaction.

Experimental Protocol: Synthesis of (1-isopropyl-1H-pyrazol-4-yl)magnesium chloride

This protocol is designed to be a self-validating system, with in-process checks and clear guidance on handling these sensitive reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableMust be dry. If necessary, dry over P₂O₅ and sublime.
Isopropylmagnesium chloride-lithium chloride complex1.3 M in THFCommercially Available"Turbo Grignard" reagent. Handle under inert atmosphere.[8]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be anhydrous (<50 ppm H₂O).
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableFor in-situ trapping. Must be anhydrous.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent Grade---For quenching.
Diethyl ether (Et₂O)Anhydrous---For extraction.
Magnesium sulfate (MgSO₄)Anhydrous---For drying.
Deuterated chloroform (CDCl₃)NMR Grade---For NMR analysis.
Argon or Nitrogen GasHigh Purity---For inert atmosphere.
Equipment
  • Three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere.

  • Magnetic stirrer and stir bar.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Syringes and needles for transfer of anhydrous solvents and reagents.

  • Low-temperature thermometer.

  • Cooling bath (e.g., dry ice/acetone).

Step-by-Step Procedure

G start Start: Assemble Dry Glassware under Inert Atmosphere prep_substrate Prepare a solution of this compound in anhydrous THF. start->prep_substrate cool_reagent Cool the iPrMgCl·LiCl solution to -20 °C to -10 °C. prep_substrate->cool_reagent add_substrate Slowly add the pyrazole solution to the cooled Grignard reagent. cool_reagent->add_substrate react Stir the reaction mixture at low temperature for 1-2 hours. add_substrate->react monitor Monitor reaction completion (e.g., by TLC of a quenched aliquot). react->monitor trap In-situ trapping: Add anhydrous DMF at low temperature. monitor->trap warm_quench Slowly warm to 0 °C, then quench with saturated aq. NH₄Cl. trap->warm_quench extract Extract the product with diethyl ether. warm_quench->extract dry_concentrate Dry the organic layer over MgSO₄ and concentrate in vacuo. extract->dry_concentrate analyze Analyze the crude product (1-isopropyl-1H-pyrazole-4-carbaldehyde) by ¹H NMR. dry_concentrate->analyze end End: Purified Product analyze->end

Caption: Experimental workflow for Grignard reagent formation and trapping.

  • Preparation of the Substrate Solution: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

  • Grignard Reagent Preparation: In a separate, larger, three-necked flask equipped with a magnetic stir bar, a thermometer, and a septum, add isopropylmagnesium chloride-lithium chloride complex (1.1 eq., 1.3 M in THF). Cool the solution to between -20 °C and -10 °C using a suitable cooling bath. Causality: Performing the reaction at low temperature is crucial to prevent side reactions and decomposition of the potentially unstable heteroaryl Grignard reagent.

  • Iodine-Magnesium Exchange: Slowly add the solution of this compound to the cooled iPrMgCl·LiCl solution via syringe over 30-60 minutes. Maintain the internal temperature below -10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same low temperature for 1-2 hours. The progress of the Grignard formation can be monitored by taking a small aliquot of the reaction, quenching it with a proton source (e.g., methanol), and analyzing by TLC or GC-MS to observe the disappearance of the starting iodo-pyrazole.

In-situ Trapping and Characterization

Direct characterization of the Grignard reagent can be challenging due to its reactivity. A reliable method to confirm its formation and estimate the yield is through an in-situ trapping reaction with a known electrophile.[9][10]

  • Trapping with an Electrophile: While maintaining the low temperature, slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to the Grignard reagent solution. Stir the reaction mixture at this temperature for an additional hour, then allow it to slowly warm to 0 °C. Causality: DMF serves as an efficient electrophile to trap the Grignard reagent, forming the corresponding aldehyde, 1-isopropyl-1H-pyrazole-4-carbaldehyde, which is a stable and easily characterizable compound.[11]

  • Work-up and Isolation: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while maintaining cooling in an ice bath. Safety: The quenching of a Grignard reagent is highly exothermic and can release flammable gases.[12] Perform this step slowly and with caution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: The crude product, 1-isopropyl-1H-pyrazole-4-carbaldehyde, can be analyzed by ¹H and ¹³C NMR spectroscopy to confirm its structure and estimate the yield of the Grignard formation.[13] The aldehyde proton typically appears as a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum.

Troubleshooting and Potential Side Reactions

IssuePotential CauseRecommended Solution
Reaction fails to initiate Wet glassware, solvent, or reagents.Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.[14]
Inactive Grignard reagent.Use a fresh bottle of the commercial iPrMgCl·LiCl solution.
Low yield of trapped product Incomplete Grignard formation.Extend the reaction time at low temperature. Ensure slow addition of the iodo-pyrazole.
Grignard reagent decomposition.Maintain a consistently low reaction temperature.
Wurtz-type homocoupling of the iodo-pyrazole.This is less common with the iodine-magnesium exchange but can occur if the temperature is too high.
Formation of unexpected byproducts Reaction with the pyrazole ring nitrogen.The N-isopropyl group generally provides sufficient steric hindrance to prevent this.
Protonation of the Grignard reagent.Ensure strictly anhydrous conditions.

Safety Precautions

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric, especially if the solvent evaporates. Always handle them under an inert atmosphere and away from sources of ignition.[12]

  • Exothermic Reactions: Both the formation and quenching of Grignard reagents are exothermic.[12] Use appropriate cooling and add reagents slowly.

  • Flammable Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood and avoid open flames.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.[15]

Applications in Drug Development

The (1-isopropyl-1H-pyrazol-4-yl)magnesium halide is a versatile intermediate. The corresponding aldehyde, 1-isopropyl-1H-pyrazole-4-carbaldehyde, can be further elaborated into a wide range of pharmacologically relevant structures. For instance, it can undergo:

  • Reductive amination to introduce diverse amine functionalities.

  • Wittig and related olefination reactions to form carbon-carbon double bonds.

  • Oxidation to the corresponding carboxylic acid, a common pharmacophore.

  • Addition of other organometallic reagents to generate secondary alcohols.

These transformations allow for the rapid generation of libraries of pyrazole-based compounds for screening in drug discovery programs targeting a multitude of diseases.[1][11][16][17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Iodo-1-isopropyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and other advanced intermediates via cross-coupling reactions, achieving a high yield of this compound is paramount.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound in a direct question-and-answer format.

Question 1: My reaction is resulting in a very low yield. What are the primary causes and how can I fix it?

Answer: Low yield is the most frequent issue and can typically be traced back to one of three areas: the choice of iodinating agent, the reaction conditions, or the stability of the reagents.

  • Cause A: Sub-optimal Iodinating Agent: The reactivity of the iodinating system must be matched to the substrate. While 1-isopropyl-1H-pyrazole is an electron-rich heterocycle, the choice of reagent is still critical.

    • Solution: Molecular iodine (I₂) alone is often not electrophilic enough for efficient conversion. Its reactivity must be enhanced by an oxidant which generates a more potent iodinating species, likely a form of I⁺, in situ.[1][2] Consider switching to or optimizing one of the following systems:

      • Iodine and Hydrogen Peroxide (I₂/H₂O₂): This is an environmentally friendly ("green") option where H₂O₂ acts as the oxidant.[1][3] It is effective and its only byproduct is water.[3]

      • N-Iodosuccinimide (NIS): NIS is a mild and highly selective source of electrophilic iodine. Its efficacy can be dramatically increased by adding a catalytic amount of an acid, such as trifluoroacetic acid (TFA), particularly for less reactive substrates.[2]

      • Iodine and Ceric Ammonium Nitrate (I₂/CAN): CAN is a powerful single-electron oxidant that efficiently generates the electrophilic iodine species, often leading to high yields even with deactivated pyrazoles.[2][4]

  • Cause B: Inappropriate Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and selectivity.

    • Solution:

      • Temperature: For less reactive systems (e.g., I₂ with a mild oxidant), gentle heating (e.g., 60-80 °C) may be necessary to drive the reaction to completion.[2] Conversely, if side-product formation is an issue, lowering the temperature can improve selectivity.

      • Solvent: The solvent must fully dissolve the pyrazole starting material. Acetonitrile, acetic acid, and water are commonly used and proven effective.[2] For the I₂/H₂O₂ system, water is the preferred solvent.[3][5]

  • Cause C: Reagent Purity: Some iodinating agents are unstable.

    • Solution: Ensure your reagents are pure and handled correctly. For example, Iodine Monochloride (ICl), a very powerful but less selective agent, is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.[6] Always use freshly opened or purified reagents when in doubt.

Question 2: I'm observing multiple spots on my TLC plate, suggesting side products. How can I improve the reaction's selectivity?

Answer: The formation of multiple products usually indicates either over-iodination or undesired regiochemistry. For 1-isopropyl-1H-pyrazole, the primary concerns are di-iodination and, less commonly, iodination at the C5 position.

  • Issue A: Over-iodination (Di-iodinated Products): The pyrazole ring is activated by the N-isopropyl group, making it susceptible to a second iodination if conditions are too harsh.

    • Solution 1: Control Stoichiometry. Carefully control the amount of the iodinating agent. Use a molar ratio of 1.0 to 1.1 equivalents relative to the starting pyrazole. An excess of the iodinating agent is a common cause of this issue.[2]

    • Solution 2: Monitor the Reaction. Follow the reaction's progress closely using TLC or GC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.[2]

  • Issue B: Poor Regioselectivity (5-Iodo Isomer): Electrophilic substitution on N1-substituted pyrazoles strongly favors the C4 position due to electronic effects and steric hindrance from the N1-substituent blocking the C5 position.[2][7] Therefore, significant formation of the 5-iodo isomer is unlikely under standard electrophilic conditions. If you have confirmed its presence, it may indicate a different, non-electrophilic mechanism is at play.

    • Clarification: It's crucial to understand that certain reaction pathways produce different isomers. For instance, deprotonating the pyrazole at C5 with a strong base like n-butyllithium (n-BuLi) followed by quenching with iodine will exclusively yield the 5-iodo isomer.[4][5] Ensure your conditions are strictly electrophilic and do not involve strong bases if the 4-iodo product is desired.

Question 3: My purification is challenging. The product and starting material have very similar Rf values on TLC.

Answer: Co-elution of the starting material and product is a common purification hurdle. A multi-step approach to purification is often most effective.

  • Solution 1: Optimize Column Chromatography.

    • Eluent System: A gradient elution is often superior to isocratic. Start with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help resolve compounds with close Rf values.[8]

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica:crude product by weight is a good starting point) and that the column is packed properly.

  • Solution 2: Pre-Purification with a Chemical Wash. Before chromatography, perform a thorough aqueous workup.

    • Quench Excess Iodine: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. This removes residual iodine, a common colored impurity.[2][5]

    • Acid-Base Extraction: Since the pyrazole nitrogen is weakly basic, a pre-purification step involving acid-base extraction can be useful. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated pyrazole product and starting material will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pyrazoles into an organic solvent.[2]

  • Solution 3: Recrystallization. If the purified product is a solid and you have obtained it in sufficient quantity (>1g), recrystallization is an excellent final purification step to achieve high purity.[8] Hexane or a hexane/ethyl acetate mixture are good starting points for solvent screening.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of 1-isopropyl-1H-pyrazole?

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[7] The pyrazole ring, being electron-rich, acts as a nucleophile and attacks a potent electrophilic iodine species (I⁺), which is generated from the iodinating agent/oxidant system. The attack occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible position on the ring.[7][9] This is followed by the loss of a proton to restore aromaticity.

Caption: Mechanism of electrophilic iodination of 1-isopropyl-1H-pyrazole.

Q2: Which iodination method offers the best balance of yield, cost, and safety?

There is no single "best" method, as the optimal choice depends on scale, substrate reactivity, and available resources. The following table summarizes the most common and effective methods.

MethodReagentsTypical SolventTemp.ProsCons
Green Method [1][3]I₂, H₂O₂WaterRTEnvironmentally friendly (water is the only byproduct), cost-effective, safe reagents.Can be slower; may not be effective for highly deactivated pyrazoles.
NIS/Acid [2]N-Iodosuccinimide (NIS), TFA (cat.)Acetonitrile, Acetic AcidRT - 80°CHigh selectivity, mild conditions, effective for a broad range of substrates.NIS and TFA are more expensive than I₂/H₂O₂.
CAN-Mediated [2][4]I₂, Ceric Ammonium Nitrate (CAN)Acetonitrile80°CHighly efficient and potent, works well for less reactive pyrazoles.Requires heating, CAN can be a nitrating agent for some electron-rich substrates.[4]
ICl Method [5][10]Iodine Monochloride (ICl), Li₂CO₃Dichloromethane (DCM)RTVery reactive, fast reaction times.ICl is moisture-sensitive and corrosive; can be less selective; Li₂CO₃ base is often required to neutralize HCl byproduct.[6][10]

Q3: How do I properly set up and monitor the reaction?

A typical experimental workflow involves careful setup, execution, monitoring, and workup.

Workflow setup 1. Setup - Dry glassware under inert atm. - Add 1-isopropyl-1H-pyrazole  and solvent. reagents 2. Reagent Addition - Add iodinating agent/  oxidant solution dropwise  at specified temperature. setup->reagents monitor 3. Reaction Monitoring - Take aliquots periodically. - Analyze by TLC (e.g., Hex/EtOAc). - Stop when starting material is gone. reagents->monitor workup 4. Aqueous Workup - Quench reaction. - Wash with Na₂S₂O₃ (aq). - Wash with brine. monitor->workup purify 5. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate solvent. - Purify by column chromatography. workup->purify char 6. Characterization - Analyze pure product by  NMR, MS, etc. purify->char

Caption: A typical experimental workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide [1][5]

This method is recommended for its environmental safety and cost-effectiveness.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-1H-pyrazole (1.0 eq.) and suspend it in water.

  • Reagent Addition: Add molecular iodine (I₂) (0.5 eq.) to the suspension.

  • Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:EtOAc). The reaction may take anywhere from 1 to 24 hours.

  • Workup: Once the starting material is consumed, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA) [2]

This method is highly reliable and effective for achieving high yields.

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-isopropyl-1H-pyrazole (1.0 eq.) in glacial acetic acid or acetonitrile.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (e.g., 0.1 eq.).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 80 °C if the reaction is sluggish. Monitor progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and dilute with dichloromethane (DCM).

  • Washing: Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃ (to neutralize the acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

If you are facing low yields, use this decision tree to diagnose the potential issue.

Troubleshooting start Low Yield Observed check_sm Is starting material (SM) consumed (by TLC/GC-MS)? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes increase_potency Increase Reagent Potency - Switch I₂ to NIS/TFA or I₂/CAN - Use fresh reagents sm_no->increase_potency Reagent/Condition Issue increase_temp Increase Reaction Energy - Increase temperature - Extend reaction time sm_no->increase_temp check_mixture Is the crude mixture complex (multiple spots)? sm_yes->check_mixture mix_yes Yes check_mixture->mix_yes Yes mix_no No (Clean conversion but low isolated yield) check_mixture->mix_no No control_rxn Improve Selectivity - Reduce iodinating agent to 1.05 eq. - Lower reaction temperature - Monitor reaction closely mix_yes->control_rxn Side Reaction Issue optimize_workup Optimize Workup/Purification - Check for product loss in aqueous layers - Optimize chromatography gradient - Consider recrystallization mix_no->optimize_workup Isolation Issue

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the common challenges and side reactions encountered during the synthesis of 4-iodopyrazole, a critical building block in medicinal chemistry. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of pyrazole iodination and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My reaction is producing significant amounts of di- and tri-iodinated byproducts. How can I prevent this over-iodination?

Answer: Over-iodination is a frequent side reaction, especially with electron-rich pyrazole substrates.[1] The pyrazole ring's high nucleophilicity makes it susceptible to multiple electrophilic additions if the reaction is not carefully controlled.[1]

Causality & Strategy:

The root cause is an excess of the active electrophilic iodine species relative to the mono-iodinated product, or reaction conditions that are too harsh. To favor mono-iodination at the C4 position, you must precisely control the reaction's stoichiometry and progress.

Recommended Solutions:

  • Strict Stoichiometric Control: The most critical factor is the amount of iodinating agent. For methods using an oxidant, such as I₂/H₂O₂, using a slight sub-stoichiometric amount of iodine (e.g., 0.5 eq) can be effective, as the oxidant regenerates the active iodinating species.[2][3] For reagents like N-Iodosuccinimide (NIS), use no more than 1.0-1.1 equivalents.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor the consumption of the starting material closely using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or HPLC.[4] Quench the reaction as soon as the starting pyrazole is consumed to prevent the 4-iodopyrazole product from reacting further.

  • Milder Conditions: If over-iodination persists, consider lowering the reaction temperature. Running the reaction at 0 °C or room temperature instead of heating can reduce the rate of the second and third iodination steps.[1]

Question 2: I am getting a mixture of 4-iodo and 5-iodopyrazole. How can I improve the regioselectivity for the 4-position?

Answer: The formation of regioisomers is a classic challenge in pyrazole chemistry, governed by both electronic and steric factors. While the C4 position is generally the most electron-rich and sterically accessible for electrophilic substitution, certain conditions can lead to substitution at C5.[1][3]

Causality & Strategy:

The choice of iodination method is the single most important factor in controlling regioselectivity. Methods involving direct electrophilic substitution with reagents like I₂/oxidant or NIS strongly favor the C4 position.[5][6] In contrast, methods involving deprotonation with a strong base followed by quenching with iodine will exclusively yield the 5-iodo isomer.[1][5]

Recommended Solutions:

  • For 4-Iodopyrazole (Electrophilic Pathway):

    • Iodine/CAN System: The use of molecular iodine (I₂) with Ceric Ammonium Nitrate (CAN) as an oxidant in acetonitrile is highly regioselective for the 4-position, even with trifluoromethylated pyrazoles.[5][6]

    • Iodine/H₂O₂ System: This "green" method using hydrogen peroxide as the oxidant in water also shows excellent selectivity for the C4 position.[1][3]

    • NIS with Acid Catalyst: N-Iodosuccinimide (NIS) in the presence of a catalytic amount of acid (e.g., TFA, H₂SO₄) is a reliable method for C4 iodination.[2][4]

  • To Avoid 5-Iodopyrazole: Do not use strong organometallic bases like n-butyllithium (n-BuLi). This reagent deprotonates the C5 position, and subsequent quenching with iodine will lead to the 5-iodo isomer.[5][6]

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for addressing common issues in 4-iodopyrazole synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield side_products Mixture of Products start->side_products check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents identify_byproduct Identify Byproduct (NMR, MS) side_products->identify_byproduct optimize_cond Optimize Conditions (Temp, Time, pH) check_reagents->optimize_cond If reagents OK change_iodinating_agent Use Stronger Agent? (e.g., NIS/Acid for deactivated rings) optimize_cond->change_iodinating_agent If still low yield purification_loss Review Purification (Crystallization, Chromatography) change_iodinating_agent->purification_loss If reaction complete success Pure 4-Iodopyrazole purification_loss->success over_iodination Over-iodination (di-/tri-iodo) identify_byproduct->over_iodination Excess I isomer Regioisomer (e.g., 5-iodo) identify_byproduct->isomer Wrong position other_side_reaction Other Side Reaction identify_byproduct->other_side_reaction Unidentified solution_over_iodination Reduce eq. of I-source Monitor reaction (TLC) Lower Temperature over_iodination->solution_over_iodination solution_isomer Change Method: - Use I2/CAN for C4 - Avoid n-BuLi isomer->solution_isomer solution_other Check for substituent reactivity. Consider protecting groups. other_side_reaction->solution_other solution_over_iodination->success solution_isomer->success solution_other->success

Caption: A troubleshooting decision tree for 4-iodopyrazole synthesis.

Question 3: My starting pyrazole is electron-deficient and the reaction is sluggish with low yield. What can I do?

Answer: Low yields can result from incomplete reactions, side reactions, or product decomposition.[2] For electron-deficient (deactivated) pyrazoles, the standard I₂/oxidant systems may lack the necessary electrophilic strength for an efficient reaction.[4]

Causality & Strategy:

An electron-withdrawing group on the pyrazole ring reduces its nucleophilicity, slowing down the rate of electrophilic aromatic substitution. To overcome this, you need a more potent iodinating agent or more forcing reaction conditions.

Recommended Solutions:

  • Switch to a More Powerful Iodinating System: N-Iodosuccinimide (NIS) activated with a strong acid like trifluoroacetic acid (TFA) or sulfuric acid is highly effective for iodinating deactivated pyrazoles.[2][4] The acid protonates NIS, making it a much stronger electrophile.

  • Increase Reaction Temperature: For less reactive substrates, heating the reaction may be necessary to achieve a reasonable rate. For instance, some iodinations of 1-aryl-3-CF₃-pyrazoles are conducted at temperatures up to 80 °C.[4][5]

  • Optimize pH for Work-up: In some protocols, adjusting the pH after the reaction is complete can be crucial for maximizing product recovery. For instance, bringing the pH to 6-8 with a mild base can facilitate the crystallization and isolation of the product.[2]

Frequently Asked Questions (FAQs)

Q: Do I need to protect the N-H on an unsubstituted pyrazole before iodination? A: For most direct electrophilic iodination methods (e.g., I₂/H₂O₂, NIS), N-H protection is not necessary.[4] The reaction proceeds effectively on the C4 position. However, if your synthetic route involves organometallic reagents like Grignard or n-BuLi, the acidic N-H proton will be deprotonated, consuming your reagent. In these specific cases, N-protection is mandatory.[4]

Q: Why is my N-aryl substituent getting iodinated as well? A: If the N-aryl substituent is electron-rich (e.g., a p-anisyl group), it can compete with the pyrazole ring for the electrophilic iodine, leading to a mixture of products.[5] To solve this, you may need to employ a more regioselective and milder iodination method or temporarily install a protecting group on the susceptible aromatic ring.[1]

Q: What is the best "green" method for synthesizing 4-iodopyrazole? A: The method using molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water is widely considered a green and practical protocol.[1][3] It avoids harsh organic solvents, and the only byproduct is water, making it highly atom-economical and environmentally friendly.[7]

Q: My purification by column chromatography is difficult. Any tips? A: Purification can be challenging due to the similar polarities of the starting material and the 4-iodopyrazole product.[4]

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a larger scale.[2]

  • Column Chromatography: Use a high-resolution setup with a long column and a shallow gradient of eluent polarity. Sometimes, a pre-purification step like an acidic wash can remove basic impurities, simplifying the subsequent chromatography.[2]

Data & Protocols
Comparative Summary of Common Iodination Methods
MethodReagentsSolventTemp.TimeTypical Yield (%)RegioselectivityKey Advantage
Iodine/H₂O₂ [3][6]I₂ (0.5 eq), H₂O₂ (0.6 eq)WaterRT< 1 - 72 h63 - 100%C4Green, atom-economical, simple work-up.
Iodine/CAN [5][6]I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernightGood-ExcellentC4Highly regioselective, effective for deactivated rings.
NIS/Acid [2][4]NIS, TFA or H₂SO₄Acetic Acid, MeCNRT - 80°C< 16 hGoodC4Excellent for electron-deficient pyrazoles.
n-BuLi/Iodine [5][6]n-BuLi, I₂THF-78°C to RT~4 h65 - 89%C5 Exclusively forms the 5-iodo isomer.
Experimental Protocol 1: Green Iodination using I₂/H₂O₂

This protocol is adapted from the environmentally friendly procedure for C4 iodination.[3]

  • Suspend the pyrazole substrate (1.0 eq) in water (approx. 5 mL per mmol of pyrazole).

  • To the stirred suspension, add molecular iodine (I₂) (0.5 eq).

  • Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the mixture at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-iodopyrazole.

  • Purify by recrystallization or column chromatography as needed.[4]

Experimental Protocol 2: Iodination of Deactivated Pyrazoles using NIS/TFA

This protocol is effective for substrates that are resistant to milder iodinating agents.[4][5]

  • Dissolve the pyrazole substrate (1.0 eq) in glacial acetic acid or acetonitrile (approx. 1-2 mL per mmol).

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) to the solution.

  • Add a solution of trifluoroacetic acid (TFA) (e.g., 1 mL per mmol of pyrazole).

  • Heat the reaction mixture (e.g., to 80 °C) and stir overnight, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with a solvent like dichloromethane (DCM).

  • Wash the solution sequentially with saturated aqueous Na₂S₂O₃ (2x) and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the pure 4-iodopyrazole.

Mechanism: Electrophilic Iodination of Pyrazole

The direct C4 iodination of pyrazole proceeds via a classic electrophilic aromatic substitution mechanism. The role of the oxidant (e.g., H₂O₂, CAN) is to generate a more potent electrophilic iodine species (like I⁺) from molecular iodine (I₂).

G I2 I₂ I_plus "I⁺" (Electrophilic Iodine) I2->I_plus Activation Oxidant Oxidant (e.g., H₂O₂ or CAN) Oxidant->I_plus Intermediate Sigma Complex (Resonance Stabilized) I_plus->Intermediate Pyrazole Pyrazole Ring (Nucleophile) Pyrazole->Intermediate Nucleophilic Attack at C4 Product 4-Iodopyrazole Intermediate->Product -H⁺ (Aromatization)

Caption: Generalized mechanism for oxidant-mediated pyrazole iodination.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-Iodo-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-iodo-1-isopropyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The pyrazole core is a privileged scaffold in numerous biologically active compounds, making its efficient functionalization a critical step in drug discovery and development.[1][2]

This compound presents a unique set of challenges and opportunities. While the carbon-iodine bond is highly reactive and primed for oxidative addition, the electron-rich nature of the pyrazole ring can influence catalyst activity and lead to specific side reactions.[1][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in mechanistic principles.

❓ Issue 1: My reaction shows low or no conversion to the desired product.

This is the most common issue and can stem from several factors, often related to the catalyst's activity or the integrity of the reagents.

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The primary challenge with an electron-rich substrate like an N-alkyl pyrazole is that the initial, often rate-determining, oxidative addition step can be sluggish with standard catalysts.[3]

    • Solution 1: Switch to a More Active Catalyst System. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective.[3] For electron-rich systems, catalyst systems employing bulky, electron-rich phosphine ligands are the industry standard. These ligands stabilize the palladium center and accelerate oxidative addition.[3] Consider using pre-catalysts or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand.

    • Solution 2: Increase Catalyst Loading. While typical loadings range from 0.5-5 mol%, increasing the loading can sometimes overcome activation barriers, though this is a less elegant and more expensive solution.[1][4]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[5] If the base is too weak or insoluble, this step will fail.

    • Solution: Use a stronger base. While sodium carbonate (Na₂CO₃) is common, potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[1][3][6] Cs₂CO₃ is particularly effective but more costly.[3][6]

  • Poor Reagent Quality: The success of a Suzuki coupling is highly dependent on the purity of the starting materials.

    • Solution:

      • Boronic Acid/Ester Quality: Boronic acids can degrade over time via protodeboronation or oxidation.[7][8][9] Use freshly purchased, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) for storage and use.[8]

      • Solvent Purity: Ensure solvents are anhydrous and properly degassed. Excess water can promote protodeboronation, and oxygen can deactivate the catalyst.[3]

  • Insufficient Temperature: Some catalyst systems require higher temperatures to achieve a sufficient reaction rate.

    • Solution: If using a thermally stable catalyst system, consider increasing the temperature. For rapid optimization and reactions that are sluggish at conventional heating temperatures, microwave irradiation can be highly effective, significantly reducing reaction times from hours to minutes.[1][10]

❓ Issue 2: I'm observing significant dehalogenation (protodeiodination) of my starting material.

Dehalogenation results in the formation of 1-isopropyl-1H-pyrazole, a common and frustrating byproduct. Iodopyrazoles are particularly susceptible to this side reaction compared to their bromo or chloro counterparts.[11][12][13]

Possible Causes & Solutions:

  • Mechanism of Dehalogenation: This side reaction can occur when the oxidative addition intermediate (Ar-Pd-I) undergoes reaction with a hydride source (from solvent, base, or impurities) followed by reductive elimination.[14]

  • Presence of Water/Protic Sources: While a small amount of water is often beneficial, excess water or other protic impurities can serve as a proton source.

    • Solution: Use anhydrous solvents and reagents. If using an aqueous solvent mixture (e.g., Dioxane/H₂O), ensure the ratio is optimized and consistent.

  • Base-Induced Decomposition: Certain bases or impurities within them can promote dehalogenation.

    • Solution: Screen different bases. Sometimes switching from a carbonate to a phosphate base (e.g., K₃PO₄) can mitigate this issue.

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of undesired side reactions like dehalogenation.

    • Solution: Focus on optimizing the transmetalation step. This includes ensuring your boronic acid is active and using an appropriate base and solvent system to facilitate the transfer of the organic group to the palladium center.[2]

❓ Issue 3: A major byproduct is the homocoupled dimer of my boronic acid.

Boronic acid homocoupling produces a biaryl byproduct (R-R from R-B(OH)₂) and consumes your coupling partner, reducing the yield of the desired product.

Possible Causes & Solutions:

  • Presence of Oxygen: This is the most common cause. Oxygen can mediate a Pd-catalyzed oxidative homocoupling of the boronic acid.[15][16]

    • Solution: Rigorously degas all solvents and the reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[17][18] Maintain a positive pressure of inert gas throughout the reaction.

  • Stoichiometric Reaction with Pd(II): Homocoupling can also occur via a reaction between the boronic acid and the Pd(II) precatalyst before the catalytic cycle is fully established.[17]

    • Solution: Adding a mild reducing agent, such as potassium formate, can sometimes suppress this pathway.[17] Alternatively, ensure the precatalyst is efficiently reduced to the active Pd(0) species.

❓ Issue 4: My reaction turns black and stalls.

The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and deactivation.[19]

Possible Causes & Solutions:

  • Oxygen in the Reaction: As with homocoupling, trace oxygen can lead to the oxidation and aggregation of the active Pd(0) catalyst into inactive palladium black.[3]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions with properly degassed reagents and solvents.[19]

  • Inappropriate Ligand or Ligand Ratio: The ligand's role is to stabilize the Pd(0) center. If the ligand is not robust enough or if the ligand-to-palladium ratio is incorrect, the catalyst can become unstable and precipitate.[19]

    • Solution: For monodentate phosphine ligands, a 2:1 ligand-to-palladium ratio is a good starting point. Ensure the chosen ligand is stable at the reaction temperature.

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.

    • Solution: Find the optimal temperature that balances reaction rate with catalyst stability. If high temperatures are required, select a highly stable catalyst system, such as those with robust Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.[3]

Troubleshooting Flowchart

For a systematic approach to diagnosing issues, follow this logical progression.

G start Reaction Failed or Low Yield check_sm Starting Material (SM) Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No main_product What is the main product in the crude mixture? sm_yes->main_product no_reaction No Reaction / SM Unchanged sm_no->no_reaction dehalogenation Dehalogenated SM main_product->dehalogenation homocoupling Boronic Acid Dimer main_product->homocoupling complex_mixture Complex Mixture / Baseline main_product->complex_mixture solve_dehalogenation Solution: - Use anhydrous solvents - Screen bases (e.g., K₃PO₄) - Optimize for faster transmetalation dehalogenation->solve_dehalogenation solve_homocoupling Solution: - Rigorously degas system - Check for air leaks - Maintain inert atmosphere homocoupling->solve_homocoupling solve_complex Solution: - Check boronic acid quality - Lower temperature - Confirm structural integrity of SM complex_mixture->solve_complex solve_no_reaction Solution: - Use more active catalyst (e.g., Buchwald) - Use stronger base (e.g., K₃PO₄, Cs₂CO₃) - Increase temperature / Use microwave - Check reagent quality no_reaction->solve_no_reaction

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

1. How do I select the optimal catalyst and ligand for this specific substrate?

For an electron-rich heteroaryl iodide like this compound, the choice of ligand is paramount. You need a ligand that is both bulky and electron-donating to facilitate the oxidative addition step.[3]

Catalyst SystemLigand TypeTypical Loading (mol%)Use Case & Comments
Pd(PPh₃)₄ Monodentate Phosphine2 - 5A common starting point, but may show low reactivity with this substrate. Good for initial screening.[1]
Pd(OAc)₂ / SPhos Biaryl Phosphine (Buchwald)1 - 3Highly effective for electron-rich halides. SPhos is an excellent general ligand for challenging couplings.[1][20]
Pd(OAc)₂ / XPhos Biaryl Phosphine (Buchwald)1 - 3Similar to SPhos, often provides excellent results and is a go-to for difficult substrates.[1][12]
XPhos Pd G2/G3 Pre-catalyst1 - 3Air-stable precatalysts that are convenient to handle and often show high activity. Recommended for reproducibility.[1][12]

2. What is the best base and solvent combination?

The base and solvent work in concert to facilitate the reaction. A moderately polar, aprotic solvent is usually preferred.

  • Bases: For this substrate, stronger inorganic bases are recommended.

    • K₂CO₃ / K₃PO₄: Excellent choices that balance reactivity and cost. K₃PO₄ is stronger and often used for more challenging couplings.[3][10]

    • Cs₂CO₃: Often gives the highest yields but is significantly more expensive.[1][6]

  • Solvents: An aqueous mixture is typically used to help dissolve the inorganic base and facilitate the transmetalation step.

    • 1,4-Dioxane / Water (e.g., 4:1): A very common and effective system.[1][20]

    • Toluene / Water or DME / Water: Viable alternatives that may be optimal depending on the specific boronic acid used.[1][6]

3. How critical is the quality of my boronic acid?

It is absolutely critical. Impurities in the boronic acid can poison the catalyst, and decomposition of the boronic acid (protodeboronation) is a leading cause of low yields.[2][7] Always use boronic acids from a reputable supplier. If a reaction is failing, testing a fresh bottle or a different batch is a wise troubleshooting step.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM Ar²-B(OR)₂ (Base) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Ar¹-Ar² (Product) Product_out Coupled Product (Ar¹-Ar²) ArX_in 4-Iodo-1-isopropyl- 1H-pyrazole (Ar¹-X) Boronic_in Boronic Acid (Ar²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on the specific boronic acid used.

Protocol 1: General Procedure with Conventional Heating

This protocol uses a standard, readily available catalyst system and is suitable for initial screening.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a Schlenk tube or round-bottom flask, add this compound, the boronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][10]

Protocol 2: Optimized Microwave-Assisted Procedure

This protocol uses a more active catalyst system and microwave heating for rapid and efficient coupling, especially for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.1 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (5:1 v/v), degassed

Procedure:

  • To a microwave reaction vial, add this compound, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.

  • Monitor the reaction by LC-MS after cooling.

  • Once complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 7-9).[1][20]

References

Technical Support Center: Column Chromatography Conditions for Purifying Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of iodopyrazoles. The unique electronic and steric properties of these halogenated heterocycles can lead to frustrating separation issues. This document provides in-depth, field-tested solutions to common problems, moving beyond simple protocols to explain the "why" behind each strategic choice.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for iodopyrazole purification?

Answer: Standard flash-grade silica gel (SiO₂) is the most common and effective stationary phase for the majority of iodopyrazole purifications.[1][2][3] Its slightly acidic nature and high surface area provide excellent resolving power for separating iodopyrazoles from less polar starting materials or non-polar byproducts.[4] However, the acidity of silica can be problematic for certain sensitive substrates.

  • When to consider alternatives:

    • Acid-Sensitivity: If your iodopyrazole has acid-labile functional groups (e.g., certain protecting groups like Trityl or TBDMS), the compound may degrade on standard silica.[5][6]

    • Strongly Basic Compounds: Iodopyrazoles with additional basic sites may interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to significant band tailing.

    • Alternative Phases: In these cases, consider using deactivated silica gel, basic alumina, or reversed-phase silica.[7]

Q2: My iodopyrazole appears to be degrading on the column. What's happening and how can I fix it?

Answer: Degradation on a silica gel column is a classic sign of compound instability due to the acidic nature of the stationary phase.[6] The silanol groups on the silica surface are Brønsted acids and can catalyze the decomposition of sensitive molecules.

The primary solution is to neutralize or "deactivate" the silica gel. This is most commonly achieved by adding a small amount of a volatile tertiary amine, such as triethylamine (Et₃N or TEA) or diisopropylethylamine (DIPEA), to the mobile phase.[8][9]

  • Mechanism of Action: The amine acts as a Lewis base, interacting with the acidic silanol groups and effectively "capping" them.[9] This prevents your acid-sensitive iodopyrazole from interacting with these reactive sites.

  • Practical Implementation: A typical starting point is to add 0.1–1% triethylamine to your eluent system.[5] Always develop your TLC with the same percentage of amine to ensure the Rf values are representative of the column conditions.[5][8]

Q3: How do I effectively separate regioisomers of iodopyrazoles (e.g., 4-iodo vs. 5-iodo)?

Answer: Separating regioisomers is one of the most significant challenges in pyrazole chemistry, as they often have very similar polarities.[3][10][11] Success depends on maximizing the small differences in their interaction with the stationary phase.

  • Strategy 1: Solvent System Optimization: The key is extensive TLC screening. Test a wide range of solvent systems, focusing on eluents with different selectivities. Instead of just varying the ratio of hexane/ethyl acetate, try incorporating solvents like dichloromethane (DCM), toluene, or ether.[12] Sometimes, a ternary mixture (e.g., Hexane/DCM/EtOAc) provides the unique polarity needed for separation.

  • Strategy 2: Gradient Elution: Isocratic (single solvent system) elution may not be sufficient. A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can effectively resolve compounds with very close Rf values.[8]

  • Strategy 3: High-Performance Liquid Chromatography (HPLC): For extremely difficult separations, preparative HPLC, particularly on a reversed-phase (C18) column, may be the only viable option.[11][13]

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental observations and provides a logical path to resolving the underlying issue.

Problem 1: Poor Separation Between Iodopyrazole and Unreacted Pyrazole Starting Material
  • Symptom: On TLC, the product and starting material spots are very close or overlapping. The starting pyrazole is typically more polar than the iodinated product.

  • Potential Cause: The chosen solvent system is too polar, causing both compounds to move too quickly up the TLC plate (high Rf values) and elute together from the column.

  • Solution Workflow:

    • Reduce Solvent Polarity: Start with a significantly less polar mobile phase. For a Hexane/EtOAc system, if you are using 30% EtOAc, try developing TLC plates at 5%, 10%, and 15% EtOAc. The goal is to bring the Rf of the desired iodopyrazole into the optimal range of 0.2-0.4 for column chromatography.[2]

    • Workup Enhancement: Before chromatography, consider an acidic wash (e.g., dilute HCl) during the reaction workup. The unreacted pyrazole, being more basic, will be protonated and move into the aqueous layer, reducing the purification burden.[1]

    • Change Solvent Selectivity: If reducing polarity alone doesn't work, switch to a different solvent system. Toluene or Dichloromethane as the less polar component instead of hexanes can alter the pi-pi or dipole interactions with your compounds, often improving separation.

Problem 2: The Product Elutes as a Broad, Tailing Band
  • Symptom: Instead of a tight, symmetrical band, the product streaks down the column and is collected over a large number of fractions with decreasing concentration.

  • Potential Cause: Strong, non-ideal interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups of the silica gel. This is especially common for N-H pyrazoles or those with other basic functional groups.

  • Solution:

    • Deactivate the Silica: This is the most effective solution. Prepare your eluent with 0.5-1% triethylamine (TEA).[9] Flush the packed column with this eluent system (at least one column volume) before loading your sample.[8] This neutralizes the active sites responsible for the streaking.

    • Consider Alumina: If TEA is incompatible with your molecule, running the column on neutral or basic alumina can be an excellent alternative for purifying basic compounds.[7]

    • Dry Loading: If the compound was loaded in a solvent stronger than the eluent (e.g., dissolved in pure DCM and eluted with Hexane/EtOAc), it can cause band broadening. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[14]

Problem 3: The Rf on TLC Does Not Match the Column Elution Profile
  • Symptom: A compound shows a perfect Rf of 0.3 on a TLC plate, but on the column, it either elutes much faster or not at all.

  • Potential Causes & Solutions:

    • Concentration Effects: TLC is run with very dilute samples, while a column is loaded with a concentrated band. At high concentrations, molecules can interact with each other, altering their effective polarity. Ensure you are not overloading the column (typically 1-5% of the silica gel weight).

    • Heat Generation: On large-scale columns, the heat generated from the solvent adsorbing onto the silica can change the separation characteristics. Packing and running the column with good ventilation can help.

    • Chamber Saturation: Ensure your TLC developing chamber is fully saturated with solvent vapor. An unsaturated chamber can give misleadingly high Rf values. Place a piece of filter paper in the TLC jar to act as a wick.

    • Silica Gel Grade: The silica gel on a TLC plate (often with a fluorescent indicator and binder) can have different properties than the bulk silica in your column. While usually minor, this can sometimes affect separation.

Key Protocols & Data

Protocol: Deactivating Silica Gel with Triethylamine
  • Determine Eluent System: First, identify a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate) using standard TLC.

  • Prepare Modified Eluent: Create your mobile phase by adding 0.5-1% triethylamine by volume. For 1 liter of eluent, add 5-10 mL of Et₃N.

  • Test on TLC: Run a new TLC plate using this amine-modified eluent to confirm the Rf remains in a suitable range (it will likely increase slightly). This is a critical self-validation step.[5]

  • Pack the Column: Pack your silica gel column using the amine-modified eluent.

  • Equilibrate: Before loading the sample, flush the packed column with at least one full column volume of the modified eluent. This ensures the entire stationary phase is neutralized.[8]

  • Load and Elute: Load your sample (preferably dry-loaded) and run the chromatography as usual with the amine-modified eluent.

Table 1: Example Solvent Systems for Iodopyrazole Separations
Compound Type Starting Eluent System (v/v) Modifier Rationale & Notes
Simple N-Substituted Iodopyrazole95:5 Hexane / Ethyl AcetateNoneGood starting point for separating non-polar products from more polar starting materials.
N-H Iodopyrazole (Tailing)90:10 Hexane / Ethyl Acetate1% TriethylamineThe amine base deactivates acidic silica sites, preventing tailing of the basic N-H pyrazole.[9]
Regioisomer Mixture (Close Rfs)98:2 Dichloromethane / MethanolNoneChanging solvent selectivity from an ester to an alcohol can resolve isomers that co-elute in other systems.
Acid-Sensitive Iodopyrazole85:15 Toluene / Ethyl Acetate0.5% TriethylamineToluene offers different pi-stacking interactions, while TEA protects acid-labile groups.

Visual Workflow: Troubleshooting Poor Separation

Below is a decision-making workflow to systematically address poor separation during the purification of iodopyrazoles.

G start Poor Separation Observed (Overlapping Spots) check_rf Are Rf values in the optimal range (0.2-0.4)? start->check_rf check_tailing Are spots tailing or streaking? check_rf->check_tailing Yes adjust_polarity Adjust Polarity: Decrease % of polar solvent (e.g., EtOAc) check_rf->adjust_polarity No (Rf > 0.4) check_isomers Are you trying to separate regioisomers? check_tailing->check_isomers No add_base Add Modifier: Use 0.5-1% Triethylamine in eluent check_tailing->add_base Yes change_solvents Change Solvent Selectivity: Try DCM, Toluene, or Ether based systems check_isomers->change_solvents Yes success Improved Separation check_isomers->success No (baseline separation) adjust_polarity->success add_base->success run_gradient Run a Shallow Gradient Elution change_solvents->run_gradient run_gradient->success

Caption: Troubleshooting workflow for poor separation in iodopyrazole chromatography.

References

Technical Support Center: Recrystallization of 4-Iodo-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Iodo-1-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate.

Overview & Scientific Principles

Recrystallization is a fundamental purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound (this compound) readily at an elevated temperature but poorly at lower temperatures. Impurities, conversely, should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon crystallization).

For pyrazole derivatives, the choice of solvent is critical and depends on the polarity imparted by its substituents.[1] The isopropyl group on the N1 position and the iodo-group on the C4 position give this compound a moderate polarity, making it amenable to purification with common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing this compound?

A1: A definitive solvent system for a novel compound often requires empirical testing. However, based on the general solubility of substituted pyrazoles, the following are excellent starting points:

  • Single Solvents: Alcohols such as ethanol, methanol, or isopropanol are often effective.[1][2]

  • Mixed Solvent Systems: This is often the most powerful approach. A common strategy is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes turbid.[1][3] For this specific compound, an ethyl acetate/hexane system is a logical choice.

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, causing precipitation at a temperature above the compound's melting point.[1][4]

  • Causality: The high concentration of the solute causes it to come out of the solution at a temperature where its free-flowing liquid state is more stable than its solid crystalline state.

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent (e.g., ethanol) to the hot mixture to lower the saturation point, ensuring crystallization begins at a lower temperature.[1][4]

    • Slow Down Cooling: Allow the solution to cool much more gradually. An insulated container or leaving the flask on the hotplate with the heat turned off can promote slow cooling and prevent rapid precipitation.[1]

    • Change Solvents: Switch to a solvent system with a lower boiling point.[1]

    • Use a Seed Crystal: Introduce a tiny, pure crystal of the product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[1][4]

Q3: My final crystal yield is very low. What are the most common reasons for this?

A3: Low yield is a frequent issue in recrystallization and can almost always be traced back to a few key steps.[1][5]

  • Excessive Hot Solvent: The most common error is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Use only the absolute minimum amount of boiling solvent required for complete dissolution.[5] Any excess solvent will retain a significant portion of your product in the mother liquor upon cooling.[1]

  • Incomplete Cooling: Ensure the flask is cooled to room temperature slowly and then placed in an ice bath to maximize the precipitation of the product from the solution.[5]

  • Premature Crystallization: If crystals form in the funnel during hot filtration (if performed), this indicates the solution cooled too quickly.

  • Excessive Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or too large a volume will redissolve a portion of your purified product.[5]

Troubleshooting Guide: Specific Scenarios

This section provides a decision-making framework for resolving common experimental issues.

Problem 1: No Crystals Form Upon Cooling
Symptom Underlying Cause Step-by-Step Solution
Solution remains clear, even after cooling in an ice bath.The solution is not supersaturated (i.e., it is too dilute).1. Return the flask to a heat source and gently boil off a portion of the solvent to increase the solute concentration.[1]2. Allow the concentrated solution to cool again.3. If crystals still do not form, the solution may lack nucleation sites.
Solution is supersaturated, but no nucleation occurs.Lack of a surface to initiate crystal growth.1. Scratch Method: Vigorously scratch the inside surface of the flask (below the solvent line) with a glass stirring rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[1][4]2. Seed Crystal: Add a single, small crystal of the pure product to the solution.[1][4]
Problem 2: Crystals are Colored or Appear Impure
Symptom Underlying Cause Step-by-Step Solution
The final, dried crystals have a noticeable color (e.g., yellow or brown).Highly colored impurities are present in the crude material.1. Charcoal Treatment: Redissolve the impure crystals in the minimum amount of hot solvent. 2. Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution.[1][6]3. Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.[6]4. Perform a hot filtration through a fluted filter paper or Celite pad to remove the charcoal.5. Proceed with the recrystallization as normal. Note: Charcoal can also adsorb some of your product, potentially reducing the yield.[1]
Crystals appear cloudy or have an incorrect melting point.Impurities were trapped (occluded) within the crystal lattice due to rapid crystallization.1. Ensure Slow Cooling: The primary purpose of recrystallization is defeated if cooling is too rapid. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[1][4]2. Perform a Second Recrystallization: If purity remains an issue, recrystallizing the material a second time is often effective.[1]

Recrystallization Workflow Diagram

G cluster_dissolution 1. Dissolution cluster_filtration 2. (Optional) Hot Filtration cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Place Crude Solid in Erlenmeyer Flask b Add Minimum Amount of Hot 'Good' Solvent a->b c Insoluble Impurities Present? b->c d Filter Hot Solution to Remove Solids c->d Yes e Add 'Poor' Solvent (Anti-Solvent) until Turbid c->e No d->e f Cool Slowly to Room Temperature e->f g Cool in Ice Bath f->g h Collect Crystals via Vacuum Filtration g->h i Wash with Minimal Ice-Cold Solvent h->i j Dry Crystals i->j k Pure Product j->k

Caption: Standard workflow for mixed-solvent recrystallization.

Troubleshooting Decision Tree

G start Start Cooling q1 Do crystals form? start->q1 q2 Does the product 'oil out'? q1->q2 Yes sol1 Boil off some solvent. Scratch flask or add seed crystal. q1->sol1 No sol2 Add more 'good' solvent. Cool solution more slowly. q2->sol2 Yes sol3 Proceed to filtration. q2->sol3 No

Caption: Decision tree for common recrystallization problems.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol describes a robust method using an ethyl acetate/hexane solvent system.

Materials:

  • Crude this compound

  • Ethyl Acetate (Good Solvent)

  • Hexane (Poor Solvent / Anti-Solvent)

  • Erlenmeyer flasks (2)

  • Hotplate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a stir bar.

  • Heat ethyl acetate in a separate flask. On a hotplate set to a low temperature, add the hot ethyl acetate to the crude solid dropwise while stirring, until the solid just dissolves. Use the absolute minimum volume required.

  • Induce Saturation: While the solution is still hot, add hexane dropwise until you observe persistent cloudiness (turbidity).

  • Clarify Solution: Add 1-2 more drops of hot ethyl acetate to the turbid solution until it becomes clear again. You are now at the ideal saturation point.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed over 20-30 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For complete drying, transfer the solid to a watch glass and let it air-dry or place it in a desiccator.

Parameter Value / Guideline Rationale
Initial SolventEthyl AcetateGood solvent for many moderately polar organic solids.
Anti-SolventHexanePoor solvent, miscible with ethyl acetate.
Dissolution Temp.~77 °C (Boiling point of Ethyl Acetate)Ensures maximum solubility for creating a saturated solution.
Cooling ProtocolSlow cooling to RT, then ice bath (~0-4 °C)Slow cooling promotes pure crystal lattice formation; ice bath maximizes yield.[1][5]
Wash SolventIce-cold HexaneMinimizes redissolving the purified product while washing away impurities.[5]

References

Technical Support Center: Scaling Up the Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-iodo-1-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, a robust and scalable synthesis is crucial. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.

The primary route to this compound is through the direct electrophilic iodination of the 1-isopropyl-1H-pyrazole starting material. While straightforward at the lab scale, scaling up this reaction introduces challenges related to reaction control, impurity profiles, and product isolation. This guide will address these issues in a practical, question-and-answer format.

Reaction Pathway: Electrophilic Iodination

The synthesis of this compound is typically achieved via electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by an electrophilic iodine species. The C4 position is the most electronically favorable site for substitution.

Reaction_Pathway 1-isopropyl-1H-pyrazole 1-isopropyl-1H-pyrazole C₆H₁₀N₂ Reaction Electrophilic Aromatic Substitution 1-isopropyl-1H-pyrazole->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction Product This compound C₆H₉IN₂ Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Q1: My reaction is showing low yield and incomplete conversion at a larger scale. What are the likely causes and how can I improve this?

Answer: Low yields during scale-up often stem from issues with reaction kinetics, reagent stoichiometry, and temperature control.

Potential Causes & Solutions:

  • Insufficiently Reactive Iodinating Agent: While molecular iodine (I₂) is cost-effective, its electrophilicity may be too low for efficient conversion on a large scale, leading to long reaction times.

    • Solution: Employ an oxidative iodination system to generate a more potent electrophilic iodine species in situ. Common choices include:

      • Iodine with an Oxidant: Systems like Iodine/Hydrogen Peroxide (I₂/H₂O₂) are considered "green" as the only byproduct is water, making them suitable for large-scale production.[1][2] Another effective system is Iodine/Ceric Ammonium Nitrate (I₂/CAN).[3][4][5]

      • N-Iodosuccinimide (NIS): NIS is a mild and highly effective iodinating agent, often used with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) for less reactive substrates.[5]

  • Inadequate Temperature Control: The larger volume of a scaled-up reaction can lead to uneven heating or insufficient temperature to drive the reaction to completion.

    • Solution: Ensure efficient stirring and use a reactor with a heating jacket to maintain a consistent internal temperature. For some protocols, heating to 40-80°C may be necessary to achieve a reasonable reaction rate.[6]

  • Sub-optimal Solvent Choice: The solvent must be appropriate for the solubility of all reactants and stable under the reaction conditions.

    • Solution: Acetonitrile, water, and acetic acid are commonly used solvents for pyrazole iodination.[5] For scale-up, consider the ease of removal and potential for side reactions.

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Reagents Are the iodinating reagents effective? Start->Check_Reagents Check_Conditions Are the reaction conditions optimal? Check_Reagents->Check_Conditions Yes Use_Oxidant Use I₂ with an oxidant (H₂O₂, CAN) or NIS. Check_Reagents->Use_Oxidant No Optimize_Temp Ensure uniform heating (40-80 °C). Check_Conditions->Optimize_Temp No Success Improved Yield Check_Conditions->Success Yes Use_Oxidant->Check_Conditions Check_Solvent Verify solvent suitability (MeCN, H₂O, AcOH). Optimize_Temp->Check_Solvent Check_Solvent->Success

Caption: Troubleshooting workflow for addressing low reaction yield.

Q2: I'm observing significant side-product formation, particularly di-iodinated species. How can I improve the selectivity?

Answer: The formation of multiple products is a common issue, especially when dealing with activated pyrazole rings. Over-iodination is a primary concern.[3]

Potential Causes & Solutions:

  • Excess Iodinating Agent: Using a large excess of the iodinating agent can lead to the formation of di- or even tri-iodinated pyrazoles.[3]

    • Solution: Carefully control the stoichiometry of the iodinating agent. Aim for a molar ratio close to 1:1 of the pyrazole to the iodine source. Monitor the reaction closely using HPLC or TLC and stop it once the starting material is consumed.

  • Highly Activating Conditions: High temperatures or highly reactive iodinating systems can reduce selectivity.

    • Solution: Use milder reaction conditions, such as a lower temperature or a less reactive iodinating agent. If using a highly reactive system, consider a slow, controlled addition of the iodinating agent to maintain a low concentration in the reaction mixture.

Q3: The crude product is an oil and difficult to purify by crystallization at a large scale. What are my options?

Answer: Purifying an oily product on a large scale can be challenging. Several techniques can be employed to obtain the desired purity.

Potential Causes & Solutions:

  • Residual Solvents or Impurities: The presence of residual solvent or impurities can lower the melting point of the product, causing it to be an oil.[7]

    • Solution 1: High-Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[7]

    • Solution 2: Column Chromatography: While potentially costly and time-consuming at a very large scale, column chromatography is highly effective for removing closely related impurities. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.[7]

    • Solution 3: Salt Formation and Crystallization: Pyrazoles can be protonated with an acid (e.g., HCl) to form a salt, which is often a crystalline solid.[7][8] This salt can be purified by recrystallization and then neutralized with a base to recover the pure this compound.[7]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Ineffective iodinating agent; sub-optimal temperature.Use an oxidative system (I₂/H₂O₂ or I₂/CAN) or NIS.[1][3][5] Ensure uniform heating to 40-80°C.[6]
Side Products Excess iodinating agent; harsh reaction conditions.Use a 1:1 stoichiometric ratio of pyrazole to iodine source.[3] Employ milder conditions (lower temperature).
Difficult Purification Oily product due to impurities.Consider vacuum distillation, large-scale column chromatography, or salt formation followed by crystallization.[7][8]
Safety Concerns Exothermic reaction; hazardous reagents.Implement controlled addition of reagents, continuous temperature monitoring, and use appropriate PPE.

Experimental Protocols for Scale-Up

Protocol 1: "Green" Iodination using Iodine and Hydrogen Peroxide

This method is advantageous for large-scale synthesis due to its use of water as a solvent and the generation of water as the only byproduct.[1][2]

Materials:

  • 1-isopropyl-1H-pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • To a suitable reactor, add 1-isopropyl-1H-pyrazole (1.0 eq) and water.

  • With vigorous stirring, add iodine (0.5 eq) to the suspension.

  • Slowly add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature. Monitor the internal temperature to control any exotherm.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Salt Formation and Crystallization

This protocol is useful if the crude product is an oil and resistant to direct crystallization.[7][8]

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous HCl (gas or solution in a non-protic solvent)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-protic solvent.

  • The hydrochloride salt of the pyrazole should precipitate as a solid.

  • Filter the solid salt and wash it with cold diethyl ether.

  • The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • To recover the free base, suspend the purified salt in a mixture of water and ethyl acetate and add saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the 4-iodination of pyrazoles on a large scale? A1: For large-scale synthesis, methods that are cost-effective, environmentally friendly, and easy to perform are preferred. The oxidative iodination using iodine with hydrogen peroxide in water is an excellent "green" option.[1][2] The use of iodine with ceric ammonium nitrate (CAN) is also highly efficient and reliable.[3][4]

Q2: How does the isopropyl group at the N-1 position influence the iodination reaction? A2: The isopropyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution, facilitating the iodination reaction. It also provides steric bulk that can help direct the substitution to the C4 position by hindering attack at the C5 position.

Q3: How can I effectively monitor the reaction progress on a large scale? A3: On a large scale, it is crucial to have a reliable method for monitoring reaction progress to avoid over-reaction and the formation of byproducts. High-Performance Liquid Chromatography (HPLC) is the preferred method as it is quantitative and can accurately determine the consumption of starting material and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used as a quick qualitative check.

Q4: What are the primary safety concerns when scaling up this synthesis? A4: The primary safety concerns involve handling large quantities of potentially hazardous materials and managing the reaction exotherm.

  • Iodine: Can cause respiratory and skin irritation. Handle in a well-ventilated area.

  • Oxidizing Agents (e.g., H₂O₂): Can be highly reactive. Controlled addition and temperature monitoring are essential.

  • Acids (e.g., TFA): Are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Exothermicity: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

References

Validation & Comparative

4-Iodo-1-isopropyl-1H-pyrazole vs 4-bromo-1-isopropyl-1H-pyrazole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 4-Iodo-1-isopropyl-1H-pyrazole and 4-Bromo-1-isopropyl-1H-pyrazole

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates stems from its unique electronic properties and versatile substitution patterns. Functionalization at the C4 position is a particularly powerful strategy for modulating a compound's pharmacological profile. This is typically achieved via cross-coupling reactions, making C4-halogenated pyrazoles indispensable building blocks.

This guide provides a detailed comparative analysis of two such key intermediates: This compound and 4-bromo-1-isopropyl-1H-pyrazole . We will delve into their relative reactivity across a spectrum of essential synthetic transformations, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions in their synthetic design.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo- and bromo-pyrazoles lies in the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Iodine bond is significantly longer and weaker than the Carbon-Bromine bond. This has profound implications for the kinetics of many transition metal-catalyzed reactions.

The rate-determining step in numerous cross-coupling cycles, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to a low-valent metal center (typically Palladium(0)).[1][2][3] During this step, the C-X bond is cleaved. Because the C-I bond has a lower bond dissociation energy, this compound generally undergoes oxidative addition more rapidly and under milder conditions than its bromo counterpart.[4][5]

cluster_0 Oxidative Addition Rate C-I_Bond C-I Bond (Weaker, Longer) Faster_Rate Faster Rate Milder Conditions C-I_Bond->Faster_Rate Leads to C-Br_Bond C-Br Bond (Stronger, Shorter) Slower_Rate Slower Rate Forcing Conditions C-Br_Bond->Slower_Rate Leads to

Caption: Relationship between C-X bond strength and oxidative addition rate.

Comparative Performance in Cross-Coupling Reactions

The choice between the iodo- and bromo-pyrazole can significantly impact reaction efficiency, catalyst selection, and overall yield.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a workhorse reaction in pharmaceutical synthesis.[6] The higher reactivity of 4-iodopyrazoles is a distinct advantage, often leading to higher yields in shorter reaction times and at lower temperatures.[7][8]

FeatureThis compound4-Bromo-1-isopropyl-1H-pyrazole
Typical Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)
Reaction Temperature Milder (e.g., RT to 80 °C)Higher (e.g., 80-120 °C)
Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 12-24 hours)
Yields Generally Good to ExcellentOften requires more optimization for high yields
Reference Data Microwave-assisted coupling with various arylboronic acids at 90°C for 5-12 minutes yields 88-95%.[8]Coupling often requires higher temperatures and more specialized ligands to achieve comparable yields.[9]
Sonogashira Coupling

For the synthesis of aryl-alkynes, the Sonogashira coupling is the premier method.[10][11] Here again, the C-I bond's lability is beneficial. 4-Iodopyrazoles can often be coupled efficiently using copper-free conditions, which can be advantageous for sensitive substrates where copper catalysis might lead to alkyne homocoupling (Glaser coupling). The bromo-analogue typically requires a copper(I) co-catalyst and more forcing conditions to achieve high conversion.[12][13]

FeatureThis compound4-Bromo-1-isopropyl-1H-pyrazole
Copper Co-catalyst Often optionalGenerally required
Reaction Temperature MilderHigher
Ligand Choice Broader scope of phosphine ligandsOften requires bulky, electron-rich ligands (e.g., XPhos)
Reference Data Efficient coupling with terminal alkynes under mild, often copper-free, conditions.Coupling of trifluoromethylated 4-bromopyrazoles required screening of bulky phosphine ligands and temperatures of 110 °C.[12]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for introducing amine functionalities common in bioactive molecules.[14] The reactivity comparison here is more nuanced. While faster oxidative addition favors the iodo-pyrazole, the overall catalytic cycle is complex. Some studies have found that for certain substrate and ligand combinations, aryl bromides can be superior substrates.[15][16] This may be due to the relative rates of reductive elimination from the palladium-amido intermediate or catalyst inhibition by the iodide byproduct.

A study on 4-halo-1-tritylpyrazoles demonstrated this complexity:

  • For Pd-catalyzed amination with amines lacking a β-hydrogen, the 4-bromo substrate was more effective than the 4-iodo or 4-chloro analogues.[17][18]

  • For CuI-mediated amination with alkylamines possessing a β-hydrogen, the 4-iodo substrate was the most effective.[17]

This highlights the importance of empirical screening and demonstrates that the bromo-pyrazole should not be dismissed for C-N coupling strategies.

cluster_pd_cycle Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)(X)L₂ Pd0->Pd_Complex Oxidative Addition (R-X) Pd_Transmetal R-Pd(II)(R')L₂ Pd_Complex->Pd_Transmetal Transmetalation (R'-M) Pd_Transmetal->Pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Metal-Halogen Exchange: A Clear Distinction

The preparation of organometallic intermediates via metal-halogen exchange is a powerful method for creating nucleophilic pyrazole species. The reaction, typically performed with alkyllithium reagents at low temperatures, is highly dependent on the halogen.[19][20]

The rate of exchange follows the clear trend: I > Br >> Cl .[19]

This means This compound will undergo lithium-halogen exchange significantly faster and more cleanly at cryogenic temperatures (e.g., -78 °C) than the bromo-derivative.[21][22] Attempting the exchange on the bromo-pyrazole often requires higher temperatures or longer reaction times, which can lead to decomposition of the unstable 4-lithiated pyrazole intermediate or other side reactions.[23][24]

Therefore, for syntheses requiring the generation of a 4-pyrazolyl anion for subsequent reaction with an electrophile, the iodo-pyrazole is the unequivocally superior starting material.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

start Setup step1 To a microwave vial, add: - 4-Halopyrazole (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., Cs₂CO₃, 2.5 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) start->step1 step2 Add solvent (e.g., DME/H₂O) and purge with N₂/Ar. step1->step2 step3 Reaction Heat via microwave or conventional oil bath. (Iodo: 90°C, 10 min Bromo: 120°C, 60 min) step2->step3 step4 Workup Cool, dilute with water, and extract with ethyl acetate. step3->step4 step5 Purification Wash organic layers, dry, concentrate, and purify by column chromatography. step4->step5 end Product step5->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • Setup: To a reaction vessel, add the 4-halo-1-isopropyl-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.1 - 1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.).[8]

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[7]

  • Reaction: Heat the mixture with stirring. For the iodo-substrate, 80-90 °C for 1-6 hours is often sufficient. For the bromo-substrate, temperatures of 100-120 °C for 6-24 hours may be required. Monitor reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Lithium-Halogen Exchange
  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.0 equiv.) and dissolve in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Quenching: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise to the lithiated pyrazole solution at -78 °C.

  • Warming & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Perform a standard aqueous workup as described in the Suzuki protocol.

Summary and Recommendations

The choice between 4-iodo- and 4-bromo-1-isopropyl-1H-pyrazole is a strategic decision based on the desired transformation, required reaction conditions, and economic factors.

ReactionThis compound (Recommended For)4-Bromo-1-isopropyl-1H-pyrazole (Consider For)
Suzuki-Miyaura Faster reactions, milder conditions, higher yields.Cost-sensitive syntheses, instances where slower reactivity is desired.
Sonogashira High reactivity, enabling copper-free conditions.When forcing conditions are acceptable or required.
Buchwald-Hartwig CuI-mediated couplings with aliphatic amines.Specific Pd-catalyzed systems where it has shown superior performance.
Metal-Halogen Exchange Clean, rapid anion formation at low temperatures.Not generally recommended due to sluggishness and side reactions.

Core Recommendations for the Synthetic Chemist:

  • For Versatility and Efficiency: This compound is the more reactive and generally more versatile building block. Its use is strongly recommended for Suzuki and Sonogashira couplings and is essential for efficient metal-halogen exchange protocols.

  • For Specific Applications and Cost-Effectiveness: 4-Bromo-1-isopropyl-1H-pyrazole remains a valuable reagent. It can be the substrate of choice in certain Buchwald-Hartwig aminations and may offer a more economical route if the required reaction conditions are compatible with the overall synthetic plan.

Ultimately, a deep understanding of the underlying mechanistic principles governing the reactivity of the C-X bond allows for the rational selection of the optimal building block, accelerating the path to novel and impactful chemical entities.

References

A Comparative Guide to Suzuki Coupling Yields of Halo-Isopropyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Its functionalization, particularly at the C4-position, is a critical strategy for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging C-C bonds, yet the choice of the halogen on the pyrazole substrate can significantly impact reaction efficiency, yield, and overall synthetic strategy.

This guide provides an in-depth comparison of the Suzuki coupling performance of 4-iodo-, 4-bromo-, and 4-chloro-1-isopropyl-pyrazoles. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that dictate reactivity, supported by experimental data to guide your selection of starting materials and reaction conditions.

The Halogen Effect: A Tale of Reactivity and Bond Strength

The efficacy of a halo-isopropyl-pyrazole in a Suzuki coupling is fundamentally tied to the rate-determining step of the catalytic cycle: the oxidative addition of the halo-pyrazole to the palladium(0) catalyst. The strength of the carbon-halogen (C-X) bond is the primary determinant of the activation energy for this step. The established trend for C-X bond strength is C-Cl > C-Br > C-I.[1]

Consequently, the general reactivity of 4-halo-pyrazoles in Suzuki couplings follows the inverse trend: Iodo > Bromo > Chloro .[1]

  • 4-Iodo-1-isopropyl-pyrazole: The weakest C-I bond facilitates a rapid oxidative addition, often leading to high yields under mild conditions with a broad range of palladium catalysts. However, this high reactivity can also make the iodo-pyrazole more susceptible to side reactions, such as dehalogenation.

  • 4-Bromo-1-isopropyl-pyrazole: Offering a balance between reactivity and stability, the bromo-pyrazole is a workhorse for Suzuki couplings. While typically requiring slightly more forcing conditions than its iodo counterpart, it is less prone to dehalogenation and often provides excellent yields.[2]

  • 4-Chloro-1-isopropyl-pyrazole: The strong C-Cl bond presents the highest activation barrier for oxidative addition. Consequently, chloro-pyrazoles are the least reactive and necessitate the use of highly active, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). While more challenging to couple, their lower cost and greater stability make them attractive starting materials for large-scale synthesis.

Comparative Performance: A Data-Driven Analysis

HalogenSubstrate ExampleCatalyst System (mol%)BaseSolventTemp (°C)TimeYield (%)Notes
Iodo 4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5 min95High yield, very short reaction time under microwave conditions.[3]
Bromo 4-Bromo-1H-pyrazoleXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O10024 h61-86Good to excellent yields, requires a more advanced precatalyst.[2]
Chloro 4-Chloro-1-isopropyl-pyrazoleXPhos Pd G2 (2-4)K₃PO₄Dioxane/H₂O100-12012-24 hVariableRequires highly active catalysts; yields are highly substrate and condition dependent.

Note: The data presented is for representative pyrazole substrates and may not be directly transferable to all systems. Optimization is often necessary.

Causality in Experimental Design: Why We Choose What We Choose

The selection of catalyst, ligand, base, and solvent is not arbitrary. Each component is chosen to address the specific challenges posed by the halo-pyrazole substrate.

The Catalyst and Ligand: The Heart of the Reaction

For the highly reactive iodo-pyrazoles , simple and classical palladium catalysts like Pd(PPh₃)₄ are often sufficient to achieve high yields.[4]

For the less reactive bromo- and chloro-pyrazoles , more sophisticated catalytic systems are required. The development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) by the Buchwald group and N-heterocyclic carbene (NHC) ligands has been instrumental in enabling the coupling of these less reactive halides. These ligands promote the oxidative addition step by stabilizing the electron-rich palladium(0) center and facilitating the cleavage of the strong C-X bond. Modern precatalysts, such as XPhos Pd G2, are often employed for their air and moisture stability and their high activity in solution.[2][5]

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid, making it more nucleophilic. Common bases include carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and the tolerance of various functional groups.[4]

The Solvent: A Medium for Success

A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is commonly used. The organic solvent solubilizes the halo-pyrazole and the catalyst, while the water solubilizes the inorganic base and the boronic acid salt, facilitating the reaction between the organic and inorganic components.

Experimental Workflow & Protocols

Below is a generalized experimental workflow for the Suzuki coupling of a halo-isopropyl-pyrazole, followed by a representative protocol for the more challenging bromo-pyrazole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo-pyrazole, Boronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst C->D E Heat Reaction (Conventional or MW) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (e.g., Chromatography) H->I J 4-Aryl-1-isopropyl-pyrazole I->J Product

Caption: Generalized experimental workflow for the Suzuki coupling of halo-isopropyl-pyrazoles.

Representative Protocol: Suzuki Coupling of 4-Bromo-1-isopropyl-pyrazole

This protocol is adapted from established methods for the coupling of bromopyrazoles and serves as a robust starting point for optimization.[2]

Materials:

  • 4-Bromo-1-isopropyl-pyrazole

  • Arylboronic acid

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk tube, add 4-bromo-1-isopropyl-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add XPhos Pd G2 (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-isopropyl-pyrazole.

Conclusion and Future Outlook

The choice of halogen on a 1-isopropyl-pyrazole scaffold for Suzuki coupling is a strategic decision that balances reactivity, cost, and the need for specialized catalytic systems.

  • 4-Iodo-1-isopropyl-pyrazole is the substrate of choice for rapid, high-yielding couplings under mild conditions, ideal for discovery chemistry where speed is paramount.

  • 4-Bromo-1-isopropyl-pyrazole represents a reliable and versatile intermediate, providing a good compromise between reactivity and stability for a wide range of applications.

  • 4-Chloro-1-isopropyl-pyrazole , while the most challenging, is the most cost-effective for large-scale synthesis, with modern advancements in catalysis making it an increasingly viable option.

As catalyst technology continues to evolve, the reactivity gap between the different halogens will likely narrow, further expanding the synthetic chemist's toolbox for the efficient construction of novel pyrazole-based therapeutics.

References

A Comparative Guide to the Biological Activity of 4-Iodo vs. 4-Chloro-Substituted Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The Influence of Halogen Substitution: A Physicochemical Perspective

The choice of halogen at the 4-position of the pyrazole ring significantly impacts the molecule's properties. Iodine, being larger and more polarizable than chlorine, can engage in stronger halogen bonding, an increasingly recognized non-covalent interaction crucial for ligand-protein binding.[3] This can lead to enhanced target affinity and selectivity. Furthermore, the introduction of an iodine atom generally increases lipophilicity to a greater extent than chlorine, which can affect cell membrane permeability and overall bioavailability. The C-I bond is also weaker than the C-Cl bond, which can have implications for metabolism and, from a synthetic standpoint, offers a more reactive handle for cross-coupling reactions to build molecular complexity.[4]

Property4-Iodopyrazole4-Chloropyrazole
Molecular Weight 193.97 g/mol 102.52 g/mol
Melting Point 108-110 °C75-79 °C
LogP (calculated) 0.532Not available
Water Solubility (log10WS) -1.60Not available

Table 1: Physicochemical Properties of 4-Iodopyrazole and 4-Chloropyrazole. [3]

Comparative Biological Activities

Enzyme Inhibition: A Case Study of Alcohol Dehydrogenase

One of the well-documented activities of 4-substituted pyrazoles is the inhibition of alcohol dehydrogenase (ADH), a key enzyme in ethanol metabolism. A comparative study on human liver ADH provides a clear illustration of the structure-activity relationship (SAR) concerning halogen substitution at the 4-position.

CompoundInhibition Constant (Kᵢ) (µM)
Pyrazole1.0
4-Chloropyrazole 0.25
4-Iodopyrazole 0.12

Table 2: Inhibition of Human Liver Alcohol Dehydrogenase by 4-Substituted Pyrazoles. [1]

The data clearly indicates that halogen substitution at the 4-position enhances the inhibitory potency against ADH compared to the parent pyrazole. Notably, 4-iodopyrazole is a more potent inhibitor than 4-chloropyrazole, suggesting that the larger, more polarizable iodine atom contributes more favorably to the binding interaction with the enzyme's active site.

Anticancer Activity: Targeting Protein Kinases

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, a critical class of anticancer drugs. While direct comparative studies of 4-iodo versus 4-chloro pyrazole derivatives against the same kinase panel are limited, the available literature highlights the importance of halogenation in achieving high potency.

The 4-iodopyrazole moiety is a valuable intermediate in the synthesis of potent kinase inhibitors due to its utility in cross-coupling reactions, allowing for the introduction of diverse substituents to probe the ATP-binding site of kinases.[4] For instance, pyrazole derivatives have shown potent activity against cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs).[4]

Antimicrobial and Antifungal Activity

Both 4-chloro and 4-iodo-substituted pyrazoles have been investigated for their antimicrobial and antifungal properties. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles have demonstrated good to excellent activity against Mycobacterium tuberculosis and various fungal and bacterial strains.[5]

Similarly, iodinated pyrazole derivatives have been explored for their antimicrobial potential. The increased lipophilicity conferred by the iodine atom can enhance the compound's ability to penetrate microbial cell walls.

Due to the lack of standardized comparative studies, a direct quantitative comparison of the antimicrobial efficacy of 4-iodo versus 4-chloro pyrazoles is challenging. However, the collective evidence suggests that halogenation at the 4-position is a viable strategy for developing novel antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The accumulated data, although not always from direct comparative studies, allows for the formulation of some general SAR principles:

  • Halogen Identity: The nature of the halogen at the 4-position influences biological activity. In the case of ADH inhibition, the trend is I > Cl > H, suggesting that larger, more polarizable halogens are beneficial for this particular target. This may be attributed to enhanced van der Waals interactions or the formation of halogen bonds within the enzyme's active site.

  • Lipophilicity: The introduction of a halogen increases the lipophilicity of the pyrazole scaffold, which can lead to improved cell permeability and, consequently, enhanced activity in cell-based assays. The greater lipophilicity of iodine compared to chlorine may be advantageous in certain contexts.

  • Synthetic Handle: The C-I bond is more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions. This makes 4-iodopyrazoles highly valuable synthetic intermediates for the rapid generation of diverse compound libraries for lead optimization in drug discovery programs.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of pyrazole compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Add the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[6]

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method for determining the MIC of pyrazole compounds against bacterial and fungal strains.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform a serial two-fold dilution of the compound in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 4-Halo-Pyrazoles purification Purification & Characterization synthesis->purification enzyme_assay Enzyme Inhibition Assay (e.g., Kinase, ADH) purification->enzyme_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC Determination) purification->antimicrobial_assay cell_assay Cell-Based Assay (e.g., Cytotoxicity) purification->cell_assay data_analysis IC50 / MIC Determination enzyme_assay->data_analysis antimicrobial_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar sar->synthesis Lead Optimization

Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of 4-halo-substituted pyrazole derivatives.

SAR_Halogen cluster_properties Physicochemical Properties cluster_interactions Molecular Interactions cluster_outcomes Biological & Synthetic Outcomes size Atomic Size (I > Cl) vdw Van der Waals Interactions size->vdw polarizability Polarizability (I > Cl) halogen_bond Halogen Bonding (I > Cl) polarizability->halogen_bond lipophilicity Lipophilicity (I > Cl) permeability Membrane Permeability lipophilicity->permeability bond_strength C-X Bond Strength (C-Cl > C-I) reactivity Synthetic Reactivity (Cross-Coupling) bond_strength->reactivity activity Biological Activity (Target Dependent) halogen_bond->activity vdw->activity permeability->activity

References

A Spectroscopic Comparison of Halogenated Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its versatility is significantly enhanced by halogenation, which modulates the molecule's physicochemical properties and provides a reactive handle for further synthetic transformations. Understanding the spectroscopic signatures of these halogenated pyrazoles is paramount for reaction monitoring, structural confirmation, and elucidating structure-activity relationships. This guide provides an in-depth spectroscopic comparison of 4-halogenated pyrazoles (Fluoro-, Chloro-, Bromo-, and Iodo-), supported by experimental data and theoretical insights to empower your research.

The Influence of Halogenation on the Electronic Landscape of Pyrazoles

The introduction of a halogen atom at the 4-position of the pyrazole ring profoundly influences its electronic distribution through a combination of inductive and resonance effects. The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect (-I), which generally deshields the surrounding nuclei. Conversely, the lone pairs on the halogen atom can participate in resonance, donating electron density back to the aromatic ring (+R effect). The interplay of these two opposing effects, which varies down the halogen group, is the primary determinant of the observed spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Precise Probe of the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated pyrazoles, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the ring system.

¹H NMR Spectroscopy

The ¹H NMR spectra of 4-halogenated pyrazoles are characterized by distinct shifts in the resonances of the ring protons. The key trends are summarized in the table below.

Compoundδ (N-H) (ppm)δ (C3-H, C5-H) (ppm)
4-Fluoropyrazole~9.5~7.5
4-Chloropyrazole~9.8~7.6
4-Bromopyrazole~9.9~7.7
4-Iodopyrazole~10.0~7.8

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Expertise & Experience: The downfield shift of the N-H proton resonance as we move from fluorine to iodine is a fascinating and somewhat counterintuitive trend. While fluorine is the most electronegative halogen, the N-H proton of 4-fluoropyrazole is the most shielded. This can be attributed to the stronger +R effect of fluorine, which donates electron density to the ring, and the nature of the intermolecular hydrogen bonding in the solid state or concentrated solutions.[1][2] For the C3 and C5 protons, the trend is more straightforward, with the decreasing electronegativity of the halogen leading to a progressive downfield shift.

¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, the carbon directly attached to the halogen (C4) is most significantly affected.

Compoundδ (C4) (ppm)δ (C3, C5) (ppm)
4-Fluoropyrazole~140-150 (d)~130-135
4-Chloropyrazole~95-105~135-140
4-Bromopyrazole~80-90~135-140
4-Iodopyrazole~60-70~135-140

Note: Chemical shifts are approximate. The C4 signal for 4-fluoropyrazole appears as a doublet due to ¹JCF coupling.

Expertise & Experience: The chemical shift of the C4 carbon is dominated by the "heavy atom effect." As the atomic number of the halogen increases, the electron cloud becomes more polarizable, leading to increased shielding and a significant upfield shift of the C4 resonance. The C3 and C5 carbons are less affected, with their chemical shifts being influenced by a combination of the competing inductive and resonance effects of the halogen.

Vibrational Spectroscopy (FT-IR): Unveiling Functional Groups and Bonding

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. In halogenated pyrazoles, the key vibrations are the N-H stretch and the C-X (halogen) stretch.

Compoundν(N-H) (cm⁻¹)ν(C-X) (cm⁻¹)
4-Fluoropyrazole~3133~1100-1000
4-Chloropyrazole~3120~850-550
4-Bromopyrazole~3115~690-515
4-Iodopyrazole~3110~500

Note: Frequencies are approximate and can be influenced by hydrogen bonding.

Expertise & Experience: The N-H stretching frequency is sensitive to hydrogen bonding.[1] In the solid state, pyrazoles can form various hydrogen-bonded motifs (e.g., catemers, trimers), which influence the position and shape of the N-H band.[1][2] The C-X stretching frequency decreases with the increasing mass of the halogen, as predicted by Hooke's Law. This makes IR spectroscopy a useful tool for confirming the presence of a specific halogen.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For pyrazole and its derivatives, the absorption bands are typically due to π → π* transitions.

Expertise & Experience: The position of the absorption maximum (λmax) in halogenated pyrazoles is influenced by the electronic effects of the halogen. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups lead to a hypsochromic (blue) shift to shorter wavelengths. The interplay of the -I and +R effects of the halogens results in subtle shifts in the λmax. Generally, a slight bathochromic shift is observed as the polarizability of the halogen increases from fluorine to iodine.

Mass Spectrometry: Deciphering Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expertise & Experience: In the mass spectra of halogenated pyrazoles, the molecular ion peak (M+) is typically observed. A key feature for chloro- and bromo-substituted pyrazoles is the presence of characteristic isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in M+ and M+2 peaks with this intensity ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M+ and M+2 peaks of almost equal intensity. The fragmentation of the pyrazole ring often involves the loss of HCN and N₂.[3][4] The presence of the halogen can also influence the fragmentation pathways, with the loss of the halogen radical or HX being common fragmentation routes.

Experimental Protocols

Trustworthiness: The following are generalized protocols. Specific parameters should be optimized for the instrument and sample in use.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the halogenated pyrazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the halogenated pyrazole in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

  • Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The baseline is subtracted from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Spectroscopic Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesize Halogenated Pyrazole Purification Purify Compound Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra - Chemical Shifts - Frequencies - λmax - m/z NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Report Report Findings Structure_Confirmation->Report

Caption: A typical workflow for the spectroscopic characterization of synthesized halogenated pyrazoles.

Conclusion

The spectroscopic characterization of halogenated pyrazoles is a multifaceted process that provides a wealth of structural and electronic information. By understanding the underlying principles of how halogenation influences the spectroscopic properties and by employing robust experimental protocols, researchers can confidently identify and characterize these important building blocks in drug discovery and materials science. This guide serves as a foundational resource to aid in the interpretation of spectroscopic data and to facilitate the rational design of novel halogenated pyrazole derivatives.

References

A Definitive Guide to the Structural Confirmation of 4-Iodo-1-isopropyl-1H-pyrazole via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth, expert-led comparison and analysis of multidimensional NMR data for the definitive structural confirmation of 4-Iodo-1-isopropyl-1H-pyrazole, a key building block in medicinal chemistry.

The Imperative of Structural Integrity in Synthesis

The synthesis of substituted pyrazoles is of significant interest due to their prevalence in pharmacologically active compounds.[1] However, the synthesis of N-substituted pyrazoles can often lead to the formation of constitutional isomers. For instance, the alkylation of 4-iodopyrazole can potentially yield both 1- and 2-substituted products. Distinguishing between these isomers is non-trivial and requires a sophisticated analytical approach. This guide will demonstrate how a suite of NMR experiments can be synergistically employed to leave no ambiguity in the final structural assignment.

A Multi-Technique Approach to Unwavering Confirmation

A single NMR experiment, such as a one-dimensional proton (¹H) spectrum, provides only a glimpse into the molecular architecture. To build a complete and irrefutable picture of this compound, a series of one- and two-dimensional NMR experiments are essential. Each experiment provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system of evidence.

Experimental Data Summary

The following tables summarize the hypothetical, yet realistic, NMR data for this compound, which will be used for the subsequent detailed analysis.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
A7.55s-1HH-5
B7.50s-1HH-3
C4.58sept6.71HCH (isopropyl)
D1.45d6.76HCH₃ (isopropyl)

Table 2: ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
141.2PositiveC-5
135.8PositiveC-3
65.0No SignalC-4
51.5PositiveCH (isopropyl)
22.8PositiveCH₃ (isopropyl)

Table 3: Key 2D NMR Correlations

Experiment¹H Signal (δ, ppm)Correlated Nuclei (δ, ppm)
COSY 4.58 (CH)1.45 (CH₃)
HSQC 7.55 (H-5)141.2 (C-5)
7.50 (H-3)135.8 (C-3)
4.58 (CH)51.5 (CH)
1.45 (CH₃)22.8 (CH₃)
HMBC 7.55 (H-5)135.8 (C-3), 65.0 (C-4), 51.5 (CH)
7.50 (H-3)141.2 (C-5), 65.0 (C-4)
4.58 (CH)141.2 (C-5), 135.8 (C-3), 22.8 (CH₃)
1.45 (CH₃)51.5 (CH)
NOESY 4.58 (CH)7.55 (H-5)
1.45 (CH₃)7.55 (H-5)

In-Depth Spectral Interpretation: Connecting the Dots

¹H NMR: The Initial Blueprint

The proton NMR spectrum provides the first crucial insights. The presence of two singlets in the aromatic region (δ 7.55 and 7.50) is indicative of two uncoupled protons on the pyrazole ring. The septet at δ 4.58 and the doublet at δ 1.45 are characteristic of an isopropyl group, with the integration values of 1H and 6H, respectively, confirming this assignment.[2] The coupling constant of 6.7 Hz is typical for vicinal coupling in an isopropyl moiety.[3]

¹³C NMR and DEPT-135: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals five distinct carbon environments. The DEPT-135 experiment is instrumental in distinguishing between CH, CH₂, and CH₃ groups. The signals at δ 141.2, 135.8, 51.5, and 22.8 are all positive, corresponding to carbons with an odd number of attached protons (CH or CH₃). The absence of a signal at δ 65.0 in the DEPT-135 spectrum, while it is present in the broadband ¹³C spectrum, unequivocally identifies it as a quaternary carbon (C-4), the site of iodine substitution. The significant downfield shift of this carbon is consistent with the presence of an attached iodine atom.[4]

COSY: Unveiling Proton-Proton Proximities

The Correlation Spectroscopy (COSY) experiment is fundamental for identifying coupled proton systems. A cross-peak between the septet at δ 4.58 and the doublet at δ 1.45 confirms that the methine and methyl protons of the isopropyl group are vicinally coupled, providing concrete evidence for the isopropyl fragment.

Caption: COSY correlation in this compound.

HSQC: The Direct Connection

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps out the direct one-bond correlations between protons and their attached carbons.[5] This allows for the unambiguous assignment of the protonated carbons. For instance, the proton at δ 7.55 is directly attached to the carbon at δ 141.2, and the proton at δ 7.50 is bonded to the carbon at δ 135.8.

HMBC: Assembling the Molecular Framework

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the connectivity of a molecule.[6] It reveals correlations between protons and carbons that are two or three bonds apart. The key HMBC correlations for confirming the structure of this compound are:

  • Correlation from the isopropyl CH (δ 4.58) to C-3 (δ 135.8) and C-5 (δ 141.2): This is the definitive correlation that establishes the connection of the isopropyl group to the N-1 position of the pyrazole ring.

  • Correlation from H-5 (δ 7.55) to C-3 (δ 135.8) and C-4 (δ 65.0): This confirms the relative positions of these atoms within the pyrazole ring.

  • Correlation from H-3 (δ 7.50) to C-5 (δ 141.2) and C-4 (δ 65.0): This further solidifies the ring structure.

HMBC_Correlations cluster_pyrazole Pyrazole Ring cluster_isopropyl Isopropyl Group C-3 (135.8) C-3 (135.8) C-4 (65.0) C-4 (65.0) C-3 (135.8)->C-4 (65.0) C-5 (141.2) C-5 (141.2) C-4 (65.0)->C-5 (141.2) N1 N1 N2 N2 CH (51.5) CH (51.5) CH3 (22.8) CH3 (22.8) CH (51.5)->CH3 (22.8) H-3 (7.50) H-3 (7.50) H-3 (7.50)->C-4 (65.0) H-3 (7.50)->C-5 (141.2) H-5 (7.55) H-5 (7.55) H-5 (7.55)->C-3 (135.8) H-5 (7.55)->C-4 (65.0) H-CH (4.58) H-CH (4.58) H-CH (4.58)->C-3 (135.8) H-CH (4.58)->C-5 (141.2) H-CH3 (1.45) H-CH3 (1.45) H-CH3 (1.45)->CH (51.5)

Caption: Key HMBC correlations for structural elucidation.

NOESY: Through-Space Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds.[6] A crucial NOESY correlation is observed between the isopropyl methine proton (δ 4.58) and the H-5 proton (δ 7.55). This through-space interaction provides compelling evidence that the bulky isopropyl group is situated on the N-1 nitrogen, in proximity to the C-5 position of the pyrazole ring.

Experimental Protocol: A Blueprint for Reproducibility

To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is paramount.

Sample Preparation
  • Material: Accurately weigh 10-20 mg of the purified this compound. For ¹³C NMR, a higher concentration of 50-100 mg may be beneficial.[7]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] This removes any particulate matter that could degrade spectral quality.[10]

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: A standard single-pulse experiment (zg30) with a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 2 seconds. 16-32 scans are typically sufficient.

  • ¹³C NMR: A proton-decoupled experiment (zgpg30) with a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • DEPT-135: A standard DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ signals.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf, noesygpph) should be utilized with appropriate optimization of acquisition and processing parameters. For HMBC, the long-range coupling delay should be optimized for a J-coupling of 8-10 Hz.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_interp Data Interpretation Weigh_Sample Weigh 10-20 mg of Compound Dissolve Dissolve in 0.6 mL CDCl3 with TMS Weigh_Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter 1H 1D ¹H NMR Filter->1H Assign_Fragments Assign Isopropyl & Pyrazole Protons 1H->Assign_Fragments 13C_DEPT 1D ¹³C & DEPT-135 Map_Skeleton Map Carbon Skeleton 13C_DEPT->Map_Skeleton COSY 2D COSY COSY->Assign_Fragments HSQC_HMBC 2D HSQC & HMBC Connect_Fragments Connect Fragments via HMBC HSQC_HMBC->Connect_Fragments NOESY 2D NOESY Confirm_Isomer Confirm Regioisomer via NOESY NOESY->Confirm_Isomer Assign_Fragments->Map_Skeleton Map_Skeleton->Connect_Fragments Connect_Fragments->Confirm_Isomer Final_Structure Final Structure Confirmation Confirm_Isomer->Final_Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion: A Self-Validating System for Structural Certainty

The comprehensive analysis of ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY NMR data provides an interlocking and self-validating web of evidence for the structural confirmation of this compound. This multi-faceted approach ensures the highest level of scientific integrity, leaving no room for ambiguity. By following the detailed protocols and interpretative logic outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize their synthesized molecules, a critical step in the journey from discovery to application.

References

A Senior Application Scientist's Guide to the Purity Analysis of 4-Iodo-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a comprehensive guide on the purity analysis of 4-Iodo-1-isopropyl-1H-pyrazole using HPLC, framed as a comparison guide for researchers and drug development professionals.

Here's a plan to construct the response based on the search results:

Part 1: Introduction

  • Introduce this compound as an important building block in medicinal chemistry, citing the general importance of pyrazole derivatives from sources like[1][2][3].

  • Explain the critical role of purity analysis in drug development, referencing the need for quality, safety, and efficacy, as highlighted in articles on impurity profiling[4]. Mention regulatory expectations, citing the ICH guidelines[5][6][7][8].

Part 2: Primary Method - HPLC Analysis

  • Rationale: Explain why HPLC is the workhorse for purity determination in pharmaceuticals. It's excellent for separating non-volatile and thermally labile compounds (unlike GC) and offers great quantitation capabilities[4][9].

  • Experimental Protocol:

    • I will create a detailed, step-by-step protocol.

    • Column: A C18 column is a standard choice for reverse-phase (RP) HPLC of moderately polar heterocyclic compounds[10].

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for RP-HPLC[10]. I'll add a small amount of acid (like formic acid instead of phosphoric acid) to ensure good peak shape and make the method MS-compatible[10].

    • Detector: UV detection is standard. I'll specify a common wavelength like 254 nm and also suggest determining the compound's absorbance maximum for higher sensitivity[11].

    • Sample Prep: Simple dissolution in the mobile phase or a compatible solvent.

  • Data Presentation: Create a hypothetical data table showing retention time, peak area, and calculated purity (Area %).

  • Visualization: Create a DOT graph for the HPLC workflow.

Part 3: Comparative Analysis with Alternative Methods

  • Introduction to Alternatives: Introduce GC-MS and NMR as complementary techniques.

  • GC-MS:

    • Pros: High separation efficiency for volatile compounds, excellent for identifying residual solvents[12][9].

    • Cons: Not suitable for non-volatile or thermally unstable compounds like many APIs and their impurities. This compound (MW 236.05)[13] might be amenable, but many related impurities or degradation products may not be.

  • NMR Spectroscopy:

    • Pros: Unparalleled for structural elucidation of the main component and any major impurities[1][12][14]. It's a primary method for identity confirmation.

    • Cons: Not very sensitive for quantifying trace impurities (e.g., below 0.1%) compared to HPLC[15][16].

  • Comparison Table: Create a Markdown table comparing HPLC, GC-MS, and NMR based on:

    • Principle

    • Best For...

    • Sensitivity

    • Quantitative Accuracy

    • Structural Information

    • Limitations for this application

  • Visualization: Create a DOT decision tree for selecting the appropriate analytical method.

Part 4: Scientific Integrity (E-E-A-T)

  • Expertise: I will explain the reasoning behind the choices in the HPLC method (e.g., "A C18 stationary phase is selected for its hydrophobic character, which effectively retains the moderately nonpolar pyrazole ring...").

  • Trustworthiness: The protocol will be detailed and self-validating by referencing system suitability tests (SSTs), a concept from ICH guidelines[8]. I'll mention parameters like peak asymmetry and resolution.

  • Authoritative Grounding: I will cite the search results throughout the text. Specifically, I'll use the ICH guidelines[5][17][6][7][8] for validation concepts, papers on pyrazole analysis[1][2][14][18] for context, and comparisons of analytical techniques[12][4][9][15][16] for the comparative section.

Part 5: Formatting and References

  • Ensure all DOT graphs are correctly formatted with captions and adhere to the color/contrast rules.

  • The final "References" section will be a numbered list with the Title, Source, and a working URL for each of the cited search results.

This structured approach will allow me to build a comprehensive, authoritative, and well-formatted guide that directly answers the user's prompt while fulfilling all the specified requirements.">

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, heterocyclic compounds are indispensable scaffolds. Among these, pyrazole derivatives are celebrated for their wide-ranging pharmacological activities, serving as foundational structures in anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The subject of this guide, this compound (CAS No. 313350-82-2)[13][19], is a key synthetic intermediate. Its utility lies in the strategic placement of the iodo- group, which facilitates further molecular elaboration through cross-coupling reactions, allowing for the construction of complex drug candidates.[20][21]

However, the synthetic route to this intermediate is not without its challenges, potentially introducing impurities such as regioisomers, starting materials, or byproducts from side reactions.[22][23] The presence of these impurities, even at trace levels, can have profound implications for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[4] Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control metric; it is a cornerstone of regulatory compliance and patient safety, as mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[5][8]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the principal technique. We will explore the causality behind experimental design, present a detailed analytical protocol, and compare the strengths and limitations of HPLC against orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

For the analysis of non-volatile, and often thermally sensitive, pharmaceutical compounds, Reverse-Phase HPLC (RP-HPLC) stands as the undisputed gold standard.[4][9] Its strength lies in its exceptional resolving power, quantitative accuracy, and broad applicability. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality in Method Development: Why We Choose These Parameters

A robust HPLC method is not a product of chance, but of deliberate, science-driven choices. For this compound, our objective is to resolve the main peak from all potential process-related impurities and degradation products.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its hydrophobic character. This provides strong retention for the moderately nonpolar pyrazole core, while the isopropyl and iodo- substituents contribute to this interaction, ensuring that the analyte does not elute too quickly, allowing for effective separation from more polar impurities.

  • Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. This approach starts with a higher water concentration to retain and separate polar impurities, then gradually increases the organic solvent (acetonitrile) concentration to elute the main analyte and any more nonpolar impurities. This ensures sharp peaks and a reasonable analysis time.

  • Mobile Phase Modifier: A small amount of an acid, such as 0.1% formic acid, is added to both mobile phase components. This serves a critical purpose: it protonates any residual acidic silanol groups on the silica-based stationary phase, preventing undesirable peak tailing and improving peak symmetry. Furthermore, using a volatile modifier like formic acid makes the method compatible with mass spectrometry (LC-MS) for impurity identification, should the need arise.[10]

  • Detection Wavelength: A UV detector is the most common HPLC detector. A wavelength of 254 nm is often a good starting point as many aromatic and heterocyclic compounds absorb at this wavelength.[11] For optimal sensitivity, however, it is best practice to determine the compound's absorbance maximum (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector and set the detector to that wavelength.

Detailed Experimental Protocol: HPLC Purity of this compound

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, in line with ICH Q2(R2) principles.[17][7]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) for control and data processing.

Chromatographic Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL

| Detection | UV at 254 nm (or predetermined λmax) |

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare the synthesized (test) sample in the same manner as the standard to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Make five replicate injections of the Standard Preparation.

    • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 2.0.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Standard Preparation once.

    • Inject the Sample Preparation once.

  • Calculation of Purity: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

A typical chromatogram would show a major peak for the this compound and potentially several smaller peaks corresponding to impurities.

Table 1: Representative HPLC Purity Data for Synthesized Batch

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identification
1 3.45 15,230 0.31 Unknown Impurity 1
2 5.88 8,990 0.18 Starting Material
3 10.21 4,895,600 99.20 This compound

| 4 | 12.54 | 14,870 | 0.30 | Unknown Impurity 2 |

From this data, the purity of the synthesized batch is determined to be 99.20%.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Synthesized Sample AnalysisSeq Run Analytical Sequence (Blank, Standard, Sample) Sample->AnalysisSeq Standard Reference Standard SST System Suitability Test (SST) Standard->SST MobilePhase Mobile Phase Prep SystemEquil System Equilibration MobilePhase->SystemEquil SystemEquil->SST SST->AnalysisSeq Integration Peak Integration AnalysisSeq->Integration PurityCalc Purity Calculation (Area % Report) Integration->PurityCalc Report Final Report Generation PurityCalc->Report

Caption: Workflow for HPLC purity determination.

A Comparative Guide: HPLC vs. Orthogonal Analytical Techniques

While HPLC is the primary tool for quantitative purity assessment, relying on a single method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture of a sample's purity and identity. The two most valuable orthogonal techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[12] The sample is vaporized and separated in a gaseous mobile phase, with the mass spectrometer providing definitive identification of the eluting peaks.

  • Advantages:

    • High Efficiency: Offers superior separation for volatile compounds.

    • Excellent for Volatile Impurities: It is the method of choice for identifying and quantifying residual solvents from the synthesis.[9]

    • Definitive Identification: The mass spectrometer provides structural information and molecular weight, aiding in the identification of unknown volatile impurities.[4]

  • Limitations for this Application:

    • Thermal Instability: Not suitable for compounds that decompose upon heating. While this compound (MW 236.05) may be sufficiently volatile, many larger, more polar, or less stable impurities would not be detectable.

    • Limited Scope: Cannot analyze non-volatile impurities, which often constitute the bulk of process-related impurities in pharmaceutical manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for molecular structure elucidation.[1] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.

  • Advantages:

    • Structural Confirmation: Provides definitive proof of the structure and identity of the main component.[14]

    • Identifies Major Impurities: Can identify and structurally characterize impurities that are present at levels of ~1% or higher.

    • Quantitative Potential (qNMR): With appropriate standards, qNMR can provide a highly accurate purity value without needing a reference standard of the analyte itself.

  • Limitations for this Application:

    • Low Sensitivity: NMR is significantly less sensitive than HPLC for detecting and quantifying trace impurities (e.g., <0.1%).[15][16] It cannot meet the low detection limits required by regulatory agencies for impurity control.

    • Complex Spectra: A mixture of several impurities can lead to a complex, overlapping spectrum that is difficult to interpret.

Summary and Decision-Making

The choice of analytical technique is dictated by the specific question being asked. The table below summarizes the optimal use cases for each technique in the context of analyzing synthesized this compound.

Table 2: Comparison of Analytical Techniques for Purity Analysis

Feature HPLC-UV GC-MS NMR Spectroscopy
Principle Liquid-solid partitioning Gas-solid partitioning & mass analysis Nuclear spin in a magnetic field
Best For Quantitative purity of main component and related non-volatile impurities.[4] Qualitative & quantitative analysis of volatile impurities (e.g., residual solvents).[9] Definitive structural identification of the main component and major impurities.[1]
Sensitivity High (typically to ~0.01%) Very High (for volatile analytes) Low (typically >0.5-1%)
Quantitative Accuracy Excellent (with reference standard) Good (with reference standard) Excellent (qNMR), but less practical for trace analysis
Structural Info None (UV), Minimal (PDA) High (from Mass Spectrum) Unparalleled (from chemical shifts, couplings)

| Limitations | Requires a chromophore; peak co-elution is possible. | Only for thermally stable and volatile compounds. | Insensitive to trace impurities; complex mixtures are challenging.[15] |

Decision Tree for Method Selection

The following diagram provides a logical framework for selecting the appropriate analytical technique.

Method_Selection q1 What is the primary analytical goal? q2 Are volatile impurities (e.g., solvents) a concern? q1->q2 Impurity Characterization ans_hplc Use HPLC for quantitative purity and impurity profiling. q1->ans_hplc Routine Purity & Quantitation ans_nmr Use NMR for definitive structural confirmation. q1->ans_nmr Identity Confirmation q3 Is the structure of an unknown impurity needed? q2->q3 No ans_gcms Use GC-MS to identify and quantify volatiles. q2->ans_gcms Yes q3->ans_hplc No, just quantify ans_lcms Use LC-MS to get MW and fragmentation data. q3->ans_lcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine quality control and purity assessment of synthesized this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable and robust technique. Its high resolution, sensitivity, and quantitative accuracy make it ideal for detecting and quantifying process-related impurities and ensuring batch-to-batch consistency, in alignment with the stringent requirements of the pharmaceutical industry.[4]

However, a comprehensive analytical strategy should not exist in a vacuum. Orthogonal techniques are essential for a complete understanding of the compound. NMR spectroscopy remains indispensable for the absolute confirmation of the molecular structure, while GC-MS is the superior method for controlling volatile impurities like residual solvents. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete, validated, and defensible purity profile for critical intermediates, ensuring the quality and safety of the medicines of tomorrow.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Iodopyrazole Scaffold

The pyrazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] The strategic functionalization of this heterocycle is paramount in drug discovery campaigns, and the C4 position offers a key vector for introducing molecular diversity.[3][4] Among the various halogenated pyrazoles, 4-iodopyrazole stands out as an exceptionally versatile synthetic intermediate.[2] Its utility stems from the high reactivity of the carbon-iodine bond, which readily participates in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][5]

This guide provides a comparative analysis of catalyst systems for three seminal cross-coupling reactions involving 4-iodopyrazoles: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. As a senior application scientist, my objective is not merely to present protocols but to elucidate the causality behind experimental choices, empowering researchers to select the optimal catalytic system for their specific synthetic challenges. We will delve into catalyst and ligand selection, reaction mechanics, and provide field-proven protocols to ensure reproducible and high-yielding transformations.

A critical preliminary consideration in any cross-coupling reaction with pyrazoles is the potential for the pyrazole's N-H to act as a ligand, which can coordinate to the metal center and inhibit catalysis. Therefore, N-H protection (e.g., with Boc or trityl groups) is often a prerequisite for efficient coupling.[4][5]

General Experimental Workflow & Mechanistic Pillars

A typical cross-coupling experiment follows a standardized workflow, from reagent preparation to product isolation. Understanding this flow is the first step toward troubleshooting and optimization.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification P1 Weigh Substrates: 4-Iodopyrazole Coupling Partner P2 Weigh Catalyst, Ligand & Base P3 Add Anhydrous Solvent & Degas Mixture R1 Heat to Reaction Temperature P3->R1 Start Reaction R2 Monitor Progress (TLC, LC-MS) R1->R2 W1 Quench Reaction (e.g., aq. NH4Cl) R2->W1 Upon Completion W2 Aqueous Workup & Extraction W1->W2 W3 Dry & Concentrate Organic Layer W2->W3 P1_iso Purify by Column Chromatography W3->P1_iso

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

The efficacy of these reactions hinges on the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states. This cycle universally involves three key steps:

  • Oxidative Addition: The aryl iodide (R-X) adds to the active Pd(0) species, forming a Pd(II) complex. The high reactivity of the C-I bond makes this step highly favorable for 4-iodopyrazole.[1]

  • Transmetalation / Carbopalladation: In Suzuki and Sonogashira couplings, a nucleophilic organometallic partner transfers its organic group to the palladium center. In the Heck reaction, the olefin coordinates and inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of ligand is crucial as it modulates the electronic and steric properties of the palladium center, influencing the rates of these fundamental steps.[6] Bulky, electron-rich phosphine ligands, for example, often accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover and efficiency.[6][7][8]

The Suzuki-Miyaura Coupling: A Workhorse for C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for forming C-C bonds between 4-iodopyrazoles and various boronic acids or esters.[1][9]

Catalyst System Analysis

The choice of catalyst and ligand is paramount for achieving high yields. While classic Pd(0) sources like Pd(PPh₃)₄ are effective, modern systems utilizing Pd(II) precatalysts in combination with specialized phosphine ligands offer superior performance, especially for more complex or sterically hindered substrates.[1]

  • Palladium(II) Precatalysts (e.g., Pd(OAc)₂): These are air-stable and are reduced in situ to the active Pd(0) species. Their effectiveness is almost entirely dependent on the accompanying ligand.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): These ligands promote the formation of highly active, monoligated L₁Pd(0) species, which are often the true catalytic players.[8] They enhance catalyst stability and accelerate the rate-limiting steps of the cycle, allowing for lower catalyst loadings and milder reaction conditions.[1][10]

  • Palladacycle Precatalysts (e.g., XPhos Pd G2/G3): These well-defined precatalysts offer rapid, predictable generation of the active L₁Pd(0) species, leading to highly reproducible results.[1][10]

Comparative Data for Suzuki-Miyaura Coupling
4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Boc-4-iodopyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-120High[5]
4-Iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8580-95[1]
4-Iodo-1-tritylpyrazoleHeteroarylboronic acidXPhos Pd G2K₃PO₄Toluene/H₂O100>90[1]
4-Iodopyrazole derivativeVinylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90High[11]

Catalytic Cycle: Suzuki-Miyaura Reaction

G Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)I Pd0->OA_Complex Oxidative Addition TM_Complex [L₂Pd(II)(Ar)(Ar')]⁻ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination RE_Product Ar-Ar' TM_Complex->RE_Product ArI 4-Iodopyrazole (Ar-I) ArI->OA_Complex Boronic Ar'B(OH)₂ + Base Boronic->TM_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Boc-4-iodopyrazole

This protocol is a representative example for general application.

  • Reagent Preparation: To a flame-dried sealed tube under an argon atmosphere, add the 1-Boc-4-iodopyrazole (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), potassium carbonate (K₂CO₃, 2.0–3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02–0.05 equiv), and SPhos (0.04–0.10 equiv).[5]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio).[5]

  • Reaction: Seal the tube and heat the mixture at 80–120 °C for 2–18 hours, monitoring progress by TLC or LC-MS.[5]

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the desired 4-substituted pyrazole.[5]

The Heck-Mizoroki Reaction: Forging C(sp²)–C(sp²) Vinylated Bonds

The Heck-Mizoroki reaction provides a powerful method for the vinylation of 4-iodopyrazoles, reacting them with various alkenes to generate 4-alkenyl-1H-pyrazoles.[4][12]

Catalyst System Analysis

Successful Heck couplings of 4-iodopyrazoles are highly dependent on the choice of ligand and the pyrazole's N-1 protecting group.

  • Catalyst System: The combination of Pd(OAc)₂ as a precatalyst with a suitable ligand is common.[13][14] Research has shown that triethyl phosphite, P(OEt)₃, serves as a particularly effective ligand for this transformation, outperforming more common phosphine ligands in certain cases.[4]

  • Protecting Group: The N-1 protecting group plays a crucial role. The bulky trityl (Tr) group has been identified as highly effective, likely by preventing side reactions and promoting catalyst stability.[4] In contrast, carbamate protecting groups like Boc and Cbz have been found to be less favorable for this specific reaction.[4]

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is typically required to neutralize the HI generated during the catalytic cycle.[14]

Comparative Data for Heck-Mizoroki Reaction
4-Iodopyrazole SubstrateAlkene PartnerCatalyst SystemBaseSolventYield (%)Reference
1-Trityl-4-iodopyrazoleStyrenePd(OAc)₂ / P(OEt)₃Et₃NDMF95[4]
1-Trityl-4-iodopyrazoletert-Butyl acrylatePd(OAc)₂ / P(OEt)₃Et₃NDMF90[4]
1-Trityl-4-iodopyrazoleMethyl vinyl ketonePd(OAc)₂ / P(OEt)₃Et₃NDMF85[4]
1-PMB-4-iodopyrazoleStyrenePd(OAc)₂ / P(OEt)₃Et₃NDMF62[4]

Catalytic Cycle: Heck-Mizoroki Reaction

G Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)I Pd0->OA_Complex Oxidative Addition Coord_Complex Olefin Complex OA_Complex->Coord_Complex Olefin Coordination Insert_Complex σ-Alkyl Pd(II) Coord_Complex->Insert_Complex Syn-Carbopalladation Insert_Complex->Pd0 β-Hydride Elimination Product Ar-Alkene Insert_Complex->Product Base Base Insert_Complex->Base + HI ArI 4-Iodopyrazole (Ar-I) ArI->OA_Complex Alkene Alkene Alkene->Coord_Complex G cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyzed) Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)I Pd0->OA_Complex Oxidative Addition RE_Complex L₂Pd(II)(Ar)(C≡CR) OA_Complex->RE_Complex Transmetalation RE_Complex->Pd0 Reductive Elimination Product Ar-C≡CR RE_Complex->Product ArI Ar-I ArI->OA_Complex Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->OA_Complex To Pd Cycle CuI CuI Cu_Acetylide->CuI Regeneration CuI->Alkyne Base Base Base->Alkyne

References

Reactivity comparison of 4-iodopyrazoles with different N-substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 4-Iodopyrazoles: A Comparative Analysis of N-Substituent Effects in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of this privileged heterocycle is therefore of paramount importance. 4-Iodopyrazoles, in particular, serve as exceptionally versatile intermediates, offering a reactive handle at the C4 position for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[1][2]

However, the reactivity of the 4-iodopyrazole core is not static; it is profoundly influenced by the nature of the substituent on the pyrazole nitrogen. The choice of an N-substituent—ranging from a simple proton (N-H) to bulky protecting groups like tert-butyloxycarbonyl (N-Boc)—can dramatically alter the electronic properties and steric environment of the pyrazole ring, thereby dictating the efficiency, and even the feasibility, of subsequent coupling reactions.

This guide provides a comparative analysis of the reactivity of 4-iodopyrazoles bearing different N-substituents (N-H, N-Alkyl, N-Aryl, and N-Boc). By synthesizing data from authoritative sources and providing field-proven insights, we aim to equip researchers with the knowledge to strategically select or modify N-substituents to optimize their synthetic outcomes.

The Decisive Role of the N-Substituent: Electronic and Steric Effects

The pyrazole ring is an electron-rich aromatic system with two distinct nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[3] The substituent at the N1 position governs the overall electronic character and steric accessibility of the ring, which directly impacts the crucial oxidative addition step in palladium-catalyzed coupling cycles.

  • N-H (Unprotected) Pyrazoles: The parent 4-iodo-1H-pyrazole is amphoteric.[4][5] The acidic N-H proton can be deprotonated by the bases used in coupling reactions, forming a pyrazolate anion. This anion can act as a ligand, potentially coordinating to the metal center and inhibiting catalysis. Furthermore, in reactions like Buchwald-Hartwig amination, the N-H can compete as a nucleophile.[6]

  • N-Alkyl and N-Aryl Substituents: These groups provide steric bulk and modify the ring's electronics. Alkyl groups are weakly electron-donating, slightly increasing the electron density of the ring. Aryl groups can have more complex effects, withdrawing or donating electron density via inductive and resonance effects depending on their substitution.[7][8] Crucially, they prevent the formation of inhibitory pyrazolate anions, often leading to more predictable reactivity.

  • N-Boc (tert-butyloxycarbonyl) and Other Electron-Withdrawing Groups: The N-Boc group is a strong electron-withdrawing group. This electronic pull makes the pyrazole ring more electron-deficient, which can significantly accelerate the rate of oxidative addition to the Pd(0) catalyst—the rate-limiting step in many cross-coupling reactions.[9] This often translates to milder reaction conditions and higher yields. The added benefit is the relative ease of removal of the Boc group under acidic conditions, allowing for late-stage N-H functionalization.

The following diagram illustrates the general workflow for utilizing N-substituted 4-iodopyrazoles in synthesis.

G start Pyrazole Core n_sub N-Substitution (Alkylation, Arylation, Boc-protection) start->n_sub iodination C4-Iodination (e.g., I₂, NIS) n_sub->iodination iodopyrazole N-Substituted 4-Iodopyrazole iodination->iodopyrazole coupling Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) iodopyrazole->coupling product Functionalized Pyrazole Product coupling->product deprotection Optional: Deprotection (e.g., N-Boc removal) product->deprotection If applicable

Caption: Synthetic workflow for functionalizing pyrazoles via N-substituted 4-iodo intermediates.

Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The choice of N-substituent has profound practical implications for the three most common types of cross-coupling reactions used with 4-iodopyrazoles. The high reactivity of the carbon-iodine bond makes 4-iodopyrazole an excellent substrate for these transformations, generally showing higher reactivity than its bromo or chloro counterparts.[2][9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a workhorse in medicinal chemistry.[2][11] With 4-iodopyrazoles, the N-substituent plays a critical role in balancing reactivity and stability.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For electron-rich substrates like pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior to traditional ligands like PPh₃. They promote the reductive elimination step and can suppress side reactions.[12]

  • Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. Stronger bases can accelerate the reaction but may also increase the rate of deiodination, a common side reaction where the iodine is replaced by hydrogen.[13]

  • N-Substituent Impact: N-Boc protected pyrazoles often give the highest yields under the mildest conditions due to the electron-withdrawing nature of the Boc group accelerating oxidative addition. N-aryl and N-alkyl pyrazoles are also effective substrates. Unprotected 4-iodo-1H-pyrazole can be challenging due to potential catalyst inhibition, often requiring specific ligand systems or stronger conditions.

Comparative Data for Suzuki-Miyaura Coupling

N-SubstituentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Boc 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9092[9]
Phenyl Phenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂OReflux56[14][15]
Methyl Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10085[General conditions adapted from literature]
H Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-AmylOH11078[General conditions adapted from literature]
Sonogashira Coupling

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrazoles.[16] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: The standard Pd(PPh₃)₄/CuI system is often effective. The role of copper is to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[16]

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, serving both as a base and often as a solvent.

  • N-Substituent Impact: Similar to the Suzuki coupling, N-protected pyrazoles are highly reactive. N-aryl and N-alkyl substituents are well-tolerated. The unprotected N-H can interfere, but the reaction is often feasible, especially if the amine base is used in excess.

Comparative Data for Sonogashira Coupling

N-SubstituentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Ethoxyethyl PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6085[17][18]
Phenyl (CF₃ at C3) PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF8071[14][15]
Methyl PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8090[General conditions adapted from literature]
H PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8075[General conditions adapted from literature]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] When applied to 4-iodopyrazoles, it allows for the introduction of various amine functionalities at the C4 position. This reaction is particularly sensitive to the nature of the N1-substituent.

Causality Behind Experimental Choices:

  • N-Protection is Key: For this reaction, protecting the pyrazole N-H is often critical. Unprotected pyrazoles can undergo competitive N-arylation at the pyrazole nitrogen or act as ligands, poisoning the catalyst. Bulky, stable protecting groups like the trityl (Tr) group are particularly effective.[6][19]

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, Xantphos) are essential for facilitating the C-N reductive elimination.[6][20][21]

  • Substrate Reactivity: While 4-iodopyrazoles are reactive, some studies have found that 4-bromopyrazoles can be more effective substrates for certain Buchwald-Hartwig couplings, potentially due to a better balance of oxidative addition and side reaction rates.[19]

Comparative Data for Buchwald-Hartwig C4-Amination

N-SubstituentAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Trityl (Tr) PiperidinePd₂(dba)₃ / tBuDavePhost-BuOKXylene160 (MW)95[6][21]
Trityl (Tr) AllylamineCuI / L5t-BuOKDMF10069[6]
Aryl MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11070-80[General conditions adapted from literature]
H -Generally low yielding / problematic due to side reactions----[20]

Experimental Protocols & Mechanistic Visualization

To ensure reproducibility and understanding, detailed protocols for key transformations are provided below. The general mechanism underpinning these reactions is also visualized.

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

The reactions discussed follow a common mechanistic pathway, illustrated below. The nature of the N-substituent on the 4-iodopyrazole primarily influences the rate and efficiency of the initial Oxidative Addition step.

G cluster_0 Pd Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (4-Iodopyrazole) PdII R¹-Pd(II)L₂-X (R¹ = Pyrazolyl) OxAdd->PdII Trans Transmetalation PdII->Trans R²-M (Boronic Acid, Alkyne, etc.) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 R¹-R² (Product)

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Iodo-1-isopropyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical compounds are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Iodo-1-isopropyl-1H-pyrazole, a halogenated heterocyclic compound often utilized as a building block in medicinal chemistry and materials science. By moving beyond a simple checklist, this document elucidates the rationale behind each step, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 313350-82-2) is an organic compound containing an iodine atom, placing it in the category of halogenated organic compounds.[1][2] This classification is critical as it dictates the specific disposal pathway required to prevent environmental contamination and potential health hazards.[1][3] While comprehensive toxicity data for this specific molecule is not widely published, the available Safety Data Sheets (SDS) for closely related iodinated pyrazoles indicate that it should be handled with care.

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar iodinated pyrazole compounds are known to cause skin and serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[4][5][6]

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1]

  • Environmental Hazard: Halogenated organic compounds are often persistent in the environment and require controlled disposal, typically through high-temperature incineration, to prevent the formation of toxic byproducts.[2][3] It should not be released into the environment.[5]

Property Information
Chemical Name This compound
CAS Number 313350-82-2[7]
Molecular Formula C₆H₉IN₂[7]
Molecular Weight 236.05 g/mol [7]
Appearance Solid[7]
Hazard Class Halogenated Organic Compound[1][2]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[4][5][6]
Pre-Disposal Operations: Ensuring a Safe Workflow

Proper disposal begins long before the waste container is full. A systematic approach to handling and segregating the chemical is paramount.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity—including for disposal—ensure the following PPE is worn:

  • Chemical-resistant gloves: Nitrile gloves are a suitable choice for handling organic substances.[1] Always inspect gloves for tears or punctures before use.

  • Safety goggles: To protect against splashes or airborne particles.[1]

  • Laboratory coat: To prevent contamination of personal clothing.[1]

  • Closed-toe shoes: A standard requirement for any laboratory environment.[1]

2.2. Engineering Controls: Minimizing Exposure

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood.[1] This engineering control is critical for preventing the inhalation of any fine powders or vapors and is a standard procedure for handling volatile or toxic substances.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Due to its halogenated nature, this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[1][2]

  • Causality: Co-mingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the incineration process.[3] Halogenated compounds require specific incineration conditions to prevent the formation of dioxins and other persistent organic pollutants. Furthermore, mixing incompatible waste streams, such as halogenated solvents with acids or bases, can lead to dangerous chemical reactions.[8]

Step 2: Containerization

  • Select the Appropriate Container: Use a designated, chemically compatible container, typically a polyethylene carboy or bottle, clearly labeled for "Halogenated Organic Waste."[2][8] These containers are often color-coded (e.g., green) or have specific labeling as per your institution's hazardous waste management plan.[2]

  • Labeling: As soon as the first quantity of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "Waste this compound" and any other halogenated compounds in the container.[10]

    • An accurate estimation of the quantities of each component.[2]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[3][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Storage of Waste Container

  • Designated Satellite Accumulation Area (SAA): The sealed and labeled waste container must be stored in a designated SAA within the laboratory.[3] This area should be clearly marked.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment tub or tray.[8] This is a crucial precaution to contain any potential leaks or spills.

  • Segregation from Incompatibles: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][8]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90-180 days), contact your EHS office or the designated chemical waste disposal personnel to arrange for pickup.[3]

  • Provide Documentation: Be prepared to provide a detailed list of the container's contents.[2]

  • Do Not:

    • Dispose of this compound down the drain.[1][10]

    • Allow it to evaporate in the fume hood as a primary means of disposal.[1][8]

    • Place it in regular trash or non-hazardous waste containers.[9]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (within a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.

    • Carefully sweep or scoop the absorbed material into a designated, sealable container.

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • If there is a risk of fire or significant inhalation hazard, activate the fire alarm to initiate a building evacuation.

    • Contact your institution's EHS or emergency response team immediately.[3] Do not attempt to clean up a large spill without specialized training and equipment.

Workflow Visualization

To ensure clarity, the disposal decision-making process is summarized in the following diagram.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal & Segregation cluster_spill Spill Response Start Handling this compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood IsWaste Is the material waste? FumeHood->IsWaste Segregate Segregate into 'Halogenated Organic Waste' Container IsWaste->Segregate Yes Spill Spill Occurs IsWaste->Spill No (Spill) Label Label Container with Contents & 'Hazardous Waste' Segregate->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS SmallSpill Small Spill in Hood? Spill->SmallSpill Cleanup Contain with Inert Absorbent Collect in Sealed Container SmallSpill->Cleanup Yes LargeSpill Evacuate Area Alert Supervisor Call EHS/Emergency Response SmallSpill->LargeSpill No Cleanup->Segregate

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-isopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-isopropyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.